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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Regioselectivity, and Pharmacological Applications

Executive Summary 1-Indanones are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, kinase inhibitors, and agrochemicals. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Indanones are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, kinase inhibitors, and agrochemicals. Specifically, 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273664-73-5) is a highly valued building block. The strategic placement of the fluorine atom modulates lipophilicity ( logP ) and metabolic stability, while the methyl group provides a steric handle for receptor fitting. This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic causality behind its regioselective synthesis, and its role in modern drug discovery.

Chemical Identity & Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, it is critical to establish its foundational physicochemical parameters.

Table 1: Chemical Identity and Properties

PropertyValue / Description
IUPAC Name 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one
CAS Number
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
Structural Class Halogenated Bicyclic Ketone (Indanone)
Physical State Off-white to pale yellow solid

Retrosynthetic Analysis & Regioselective Synthesis

The most robust and scalable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides . To synthesize 7-fluoro-5-methyl-1-indanone, the required retrosynthetic precursor is 3-(3-fluoro-5-methylphenyl)propanoic acid.

Mechanistic Causality: The Regioselectivity Challenge

When the precursor is subjected to Lewis acid-mediated cyclization, the highly electrophilic acylium ion intermediate can theoretically attack two different ortho positions on the aromatic ring:

  • C2 Position: Between the methyl group and the propanoic chain.

  • C6 Position: Between the fluorine atom and the propanoic chain.

Expert Insight: The regioselectivity of this cyclization is governed by a competition between steric hindrance and electronic activation. Both the methyl group and the fluorine atom possess ortho/para-directing properties. However, the steric bulk of the methyl group (van der Waals radius ~2.0 Å) significantly hinders cyclization at the C2 position. In contrast, the fluorine atom is much smaller (van der Waals radius ~1.47 Å), presenting minimal steric resistance. Consequently, electrophilic attack occurs preferentially at the C6 position. This steric bias makes 7-fluoro-5-methyl-1-indanone the major thermodynamic and kinetic product, effectively suppressing the formation of the 5-fluoro-7-methyl isomer.

SynthesisWorkflow SM 3-Fluoro-5-methylbenzaldehyde (Starting Material) Int1 (E)-3-(3-Fluoro-5-methylphenyl) acrylic acid SM->Int1 Malonic acid, Piperidine Pyridine, 100°C Int2 3-(3-Fluoro-5-methylphenyl) propanoic acid Int1->Int2 H2, Pd/C MeOH, rt Prod 7-Fluoro-5-methyl-1-indanone (Target Product) Int2->Prod 1. SOCl2, DMF (cat) 2. AlCl3, DCM, 0°C to rt (Regioselective Cyclization)

Fig 1. Regioselective synthetic workflow for 7-Fluoro-5-methyl-1-indanone via Friedel-Crafts acylation.

Standard Operating Procedure (SOP): Synthesis Workflow

To ensure a self-validating and reproducible system, the following protocol utilizes a two-step activation-cyclization sequence rather than direct dehydrative cyclization, which often requires harsh, yield-limiting conditions (e.g., >150°C in polyphosphoric acid).

Phase 1: Acid Chloride Activation

Causality: Converting the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, allowing the subsequent Friedel-Crafts acylation to proceed at lower temperatures (0°C to room temperature), thereby preserving the integrity of the fluorinated aromatic ring.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(3-fluoro-5-methylphenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv). Validation: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate with thionyl chloride.

  • Activation: Dropwise add thionyl chloride ( SOCl2​ ) (1.5 equiv) at 0°C. Warm the reaction to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Remove a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexanes/EtOAc 4:1). Complete conversion of the starting material to the methyl ester confirms successful acid chloride formation.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl2​ and DCM, yielding the crude acyl chloride as a yellow oil.

Phase 2: Regioselective Intramolecular Friedel-Crafts Acylation
  • Preparation: Redissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool the solution to 0°C in an ice-water bath.

  • Lewis Acid Addition: Portion-wise add anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv). Causality: AlCl3​ coordinates with the acyl chloride to generate the highly electrophilic acylium ion required for ring closure.

  • Cyclization: Stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature over 3 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture into a vigorously stirred beaker of ice-cold 1 M HCl. Causality: Using acidic ice water prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.

  • Workup & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analytical Validation: Confirm regiochemistry via 1H NMR. The aromatic protons at C4 and C6 will appear as two distinct signals with a meta-coupling constant ( J≈1.5 Hz). Crucially, the C6 proton will additionally exhibit a larger ortho-coupling to the fluorine atom ( JHF​≈9.0 Hz), unequivocally proving cyclization occurred at the C6 position.

Pharmacological Relevance: The Indanone Scaffold in Drug Discovery

Indanones are foundational to modern neuropharmacology. They are most notably recognized as the core pharmacophore in Donepezil , a blockbuster acetylcholinesterase (AChE) inhibitor used globally for Alzheimer's disease management .

The carbonyl group of the indanone ring acts as a critical hydrogen bond acceptor for the Phe295 residue in the AChE active site, while the aromatic ring engages in π−π stacking with the peripheral anionic site (PAS) . Fluorinated derivatives like 7-fluoro-5-methyl-1-indanone are heavily utilized to synthesize next-generation, multi-target-directed ligands (MTDLs) with enhanced blood-brain barrier (BBB) penetration.

Table 2: Comparative AChE Inhibitory Activity of Indanone Derivatives

Compound / ScaffoldTargetIC₅₀ (µM)Reference
Donepezil (Standard) AChE0.020
Compound 6a (Indanone-piperidine) AChE0.0018
Compound D29 (Indanone-Hynic deriv) AChE0.022
Compound 4b (Dimethoxyindanone deriv) AChE0.780

Data Interpretation: As shown in Table 2, structural modifications to the indanone core (such as the piperidine-linked Compound 6a) can yield AChE inhibitors that are up to 14-fold more potent than Donepezil itself, highlighting the immense value of functionalized indanones in library synthesis.

Pathway Drug Indanone Derivative (e.g., 7-Fluoro-5-methyl-1-indanone analog) Enzyme Acetylcholinesterase (AChE) Catalytic Active Site Drug->Enzyme Competitive Inhibition (Blocks ACh Hydrolysis) Substrate Acetylcholine (ACh) Neurotransmitter Enzyme->Substrate Prevents Breakdown Receptor Cholinergic Receptors (Post-Synaptic) Substrate->Receptor Increased Synaptic Accumulation & Receptor Activation Outcome Enhanced Cognitive Function (Anti-Alzheimer's Effect) Receptor->Outcome Downstream Neural Signaling

Fig 2. Mechanism of action for indanone-based acetylcholinesterase inhibitors in Alzheimer's disease.

References

  • Singh, J. V., et al. "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents." ACS Chemical Neuroscience, vol. 13, no. 6, 2022, pp. 733-750. URL:[Link]

  • Özkay, Y., et al. "Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents." ACS Omega, vol. 7, no. 49, 2022, pp. 45318-45333. URL:[Link]

  • Meng, F.-C., et al. "Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 13, 2012, pp. 4462-4466. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of Fluorinated Indanones in Modern Drug Discovery The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Indanones in Modern Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties.[2][3] Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Specifically, the compound 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one represents a promising, albeit currently under-characterized, entity with potential applications in various therapeutic areas, leveraging the combined structural features of the indanone core and the strategic placement of a fluorine and a methyl group.

This guide provides a comprehensive overview of the key physicochemical properties of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one. While specific experimental data for this compound is not extensively available in the public domain, we will present predicted properties based on the analysis of structurally similar molecules. More importantly, this document will serve as a detailed technical manual for the experimental determination of these crucial parameters, offering field-proven insights and step-by-step protocols for researchers in drug development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, derived from data on analogous compounds and computational models. It is crucial to note that these are estimated values and must be confirmed by empirical testing.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉FODefines the elemental composition.
Molecular Weight 164.18 g/mol Influences diffusion and transport across membranes.
Appearance Colorless to slightly yellow solidBasic physical characterization.[4]
Melting Point 80-95 °CIndicator of purity and lattice energy.
Boiling Point ~260-275 °CRelevant for purification and stability at high temperatures.[4]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)Critical for formulation and bioavailability.[4]
LogP (Octanol/Water Partition Coefficient) 1.8 - 2.5A key measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
pKa Not readily ionizableThe ketone moiety is a very weak base.

Experimental Determination of Physicochemical Properties

The following sections detail robust, self-validating experimental protocols for the determination of the key physicochemical properties of novel chemical entities like 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one.

Solubility Determination: The Shake-Flask Method

The "like dissolves like" principle is fundamental to predicting solubility.[7][8] The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant using a chemically inert filter (e.g., PTFE syringe filter) to obtain a clear, saturated solution.[7]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve of the compound at known concentrations must be generated for accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Causality Behind Experimental Choices: The extended equilibration time is critical to ensure that the dissolution process has reached a true thermodynamic equilibrium. Centrifugation and filtration are essential to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. HPLC provides a sensitive and specific method for quantification.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge suspension C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Lipophilicity (LogP) Determination: The Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall ADME profile.[5][9] The shake-flask method remains the gold standard for its direct measurement.[9]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning: Dissolve a known amount of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.

  • Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 1 hour) to facilitate partitioning.[5] Allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS/MS.[10]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements. The choice of analytical method depends on the compound's concentration and the presence of interfering substances.

Logical Relationship for LogP:

G cluster_prop Molecular Properties cluster_bio Biological Consequences Lipophilicity High Lipophilicity (High LogP) MembranePerm Increased Membrane Permeability Lipophilicity->MembranePerm PlasmaBinding Increased Plasma Protein Binding Lipophilicity->PlasmaBinding Metabolism Increased Metabolic Clearance Lipophilicity->Metabolism Hydrophilicity High Hydrophilicity (Low LogP) AqSolubility Increased Aqueous Solubility Hydrophilicity->AqSolubility PoorAbsorption Poor Oral Absorption Hydrophilicity->PoorAbsorption

Caption: Relationship between LogP and key pharmacokinetic properties.

Acidity/Basicity (pKa) Determination: Potentiometric Titration

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. While 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is not expected to have a readily ionizable group in the typical physiological pH range, understanding the methodology is crucial for drug development. Potentiometric titration is a standard method for pKa determination.[11][12]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like KCl.[11]

  • Titration: Calibrate a pH meter with standard buffers.[11] Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11]

Causality Behind Experimental Choices: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. The use of a co-solvent is a practical necessity for poorly soluble compounds but can slightly alter the apparent pKa; this effect should be noted.

Experimental Workflow for Potentiometric pKa Determination:

G A Calibrate pH meter B Prepare sample solution (known concentration, constant ionic strength) A->B C Immerse electrode and begin titration B->C D Add titrant in small increments C->D E Record pH after each addition D->E D->E Repeat until titration is complete F Plot pH vs. titrant volume E->F G Identify half-equivalence point F->G H Determine pKa (pH at half-equivalence) G->H

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of a drug candidate are foundational to its success. For 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, the predicted low aqueous solubility and moderate lipophilicity suggest that formulation strategies may be critical for achieving adequate bioavailability. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties, enabling researchers to build a comprehensive data package for this and other novel chemical entities. Accurate characterization is the first and most critical step in the journey from a promising molecule to a life-changing therapeutic.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Experimental determination of the logP using the spectrophotometric method. (n.d.).
  • 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine|BLD Pharm. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
  • Practical methods for the measurement of logP for surfactants - PubMed. (2010, September 15).
  • 1092347-76-6 - Accel Scientific. (n.d.).
  • Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (n.d.).
  • 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one - Sigma-Aldrich. (n.d.).
  • 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one - MilliporeSigma. (n.d.).
  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro- - the NIST WebBook. (n.d.).
  • 4-Fluoro-7-methyl-2,3-dihydro-1h-inden-1-one | ChemScene. (n.d.).
  • 7-Fluoro-1-indanone synthesis - ChemicalBook. (n.d.).
  • 7-bromo-5-fluoro-2,3-dihydroinden-1-one - ChemBK. (2024, April 9).
  • 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one - PubChem. (n.d.).
  • 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem. (n.d.).
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed. (2012, August 23).
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9).
  • Indanone synthesis - Organic Chemistry Portal. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 15).
  • 651735-59-0 | 7-Fluoro-2,3-dihydro-1H-inden-1-one | MolCore. (n.d.).
  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[7][13]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E 2 synthase-1 (mPGES-1) inhibitor - PubMed. (2016, December 15). Retrieved from

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (2023, September 15).
  • Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. (n.d.).
  • 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 5-fluoro-7-methyl-2,3-dihydro-1H-indole - - Sigma-Aldrich. (n.d.).

Sources

Foundational

Synthesis Pathway and Process Development for 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the rigid core for neurotherapeutics, kinase inhibitors, and cardiovascular agents. The compound 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the rigid core for neurotherapeutics, kinase inhibitors, and cardiovascular agents. The compound 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (7-fluoro-5-methyl-1-indanone) presents a unique substitution pattern that modulates lipophilicity, metabolic stability, and target binding affinity.

This whitepaper provides a comprehensive, self-validating synthetic methodology for producing this specific indanone derivative. By leveraging a four-step linear sequence—culminating in a highly regioselective intramolecular Friedel-Crafts acylation—process chemists can achieve scalable, high-purity yields. The protocols described herein prioritize causality, explaining the mechanistic rationale behind every reagent choice and analytical checkpoint.

Retrosynthetic Strategy & Pathway Design

The most robust and scalable approach to constructing the functionalized 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative [1]. Retrosynthetically, the target molecule is disconnected at the C2–C3a bond of the indanone ring, leading back to 3-(3-fluoro-5-methylphenyl)propanoyl chloride. This precursor is easily accessed via the catalytic hydrogenation of a cinnamic acid derivative, which in turn is synthesized from commercially available 3-fluoro-5-methylbenzaldehyde via a Knoevenagel condensation.

Retrosynthesis Indanone 7-Fluoro-5-methyl- 1-indanone AcidChloride 3-(3-Fluoro-5-methylphenyl) propanoyl chloride Indanone->AcidChloride Friedel-Crafts Disconnection PropanoicAcid 3-(3-Fluoro-5-methylphenyl) propanoic acid AcidChloride->PropanoicAcid Acyl Activation CinnamicAcid (E)-3-(3-Fluoro-5-methylphenyl) acrylic acid PropanoicAcid->CinnamicAcid Hydrogenation Benzaldehyde 3-Fluoro-5-methyl- benzaldehyde CinnamicAcid->Benzaldehyde Knoevenagel Disconnection

Retrosynthetic analysis of 7-fluoro-5-methyl-1-indanone from 3-fluoro-5-methylbenzaldehyde.

Mechanistic Insights & Regioselectivity

The critical step in this pathway is the final cyclization (Step 4). The acylium ion intermediate, generated from the acid chloride, can theoretically attack two different positions on the aromatic ring:

  • Path A (Attack at C2): The position is para to the methyl group and ortho to the fluorine atom.

  • Path B (Attack at C6): The position is ortho to the methyl group and para to the fluorine atom.

Causality of Regiocontrol: The methyl group is a strong electron-donating group (EDG) via hyperconjugation, powerfully activating the ortho and para positions. Fluorine, while an ortho/para director via resonance, is inductively electron-withdrawing and globally deactivating. Because the para-directing effect of the methyl group at C2 is significantly stronger than the para-directing effect of the fluorine atom at C6, the nucleophilicity of C2 is vastly superior. Consequently, the cyclization proceeds with high regioselectivity to yield the desired 7-fluoro-5-methyl-1-indanone, avoiding the isomeric 5-fluoro-7-methyl-1-indanone.

Regioselectivity Acylium Acylium Ion Intermediate (from Acid Chloride) PathA Attack at C2 (Para to Methyl, Ortho to Fluoro) Acylium->PathA Highly Activated (Synergistic Directing Effects) PathB Attack at C6 (Ortho to Methyl, Para to Fluoro) Acylium->PathB Less Activated (Deactivating F-para effect) ProductA 7-Fluoro-5-methyl-1-indanone (Major Product, Favored) PathA->ProductA ProductB 5-Fluoro-7-methyl-1-indanone (Minor Product, Disfavored) PathB->ProductB

Mechanistic divergence and regioselectivity in the intramolecular Friedel-Crafts acylation.

Experimental Protocols & Self-Validating Workflows

Step 1: Solvent-Free Knoevenagel Condensation

To establish the carbon framework, a Knoevenagel condensation is utilized. Traditional methods use toxic pyridine/piperidine systems; however, a modern, solvent-free green chemistry approach utilizing ammonium bicarbonate provides superior purity and avoids hazardous waste [2].

Methodology:

  • Charge a reaction vessel with 3-fluoro-5-methylbenzaldehyde (1.0 eq) and malonic acid (2.0 eq).

  • Add a catalytic amount of ammonium bicarbonate (0.2 eq).

  • Heat the neat solid mixture to 90 °C for 2 hours to facilitate condensation, then ramp the temperature to 135 °C for an additional 2 hours to drive the decarboxylation.

  • Cool to room temperature, triturate the resulting solid with cold water, filter, and dry under vacuum to yield (E)-3-(3-fluoro-5-methylphenyl)acrylic acid.

  • Self-Validation Check: The cessation of CO₂ gas evolution indicates the completion of the decarboxylation phase. ¹H NMR should confirm the presence of a trans-olefinic geometric pair (doublets at ~6.4 ppm and ~7.6 ppm with a coupling constant J ≈ 16 Hz).

Step 2: Catalytic Hydrogenation

The α,β-unsaturated double bond must be reduced to provide the flexible propanoic acid tether required for cyclization. Palladium on carbon (Pd/C) is highly chemoselective for olefins over aromatic rings under mild conditions[3].

Methodology:

  • Dissolve the acrylic acid intermediate in anhydrous ethanol (0.2 M).

  • Add 5% Pd/C (10 wt% relative to the substrate). Purge the flask with N₂ (3x), followed by H₂ (3x).

  • Stir vigorously under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 4-6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess ethanol.

  • Concentrate the filtrate in vacuo to yield 3-(3-fluoro-5-methylphenyl)propanoic acid.

  • Self-Validation Check: Monitor hydrogen gas uptake. Reaction completion is verified via ¹H NMR by the total disappearance of the olefinic doublets and the emergence of two aliphatic methylene multiplets at ~2.6 ppm and ~2.9 ppm.

Step 3: Acyl Chloride Activation

Direct cyclization of the free carboxylic acid requires harsh superacids (e.g., triflic acid). Converting the acid to an acyl chloride allows the subsequent Friedel-Crafts reaction to proceed under much milder Lewis acid catalysis [1].

Methodology:

  • Suspend the propanoic acid intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.

  • Attach a reflux condenser and heat the mixture to 40 °C for 3 hours.

  • Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 3-(3-fluoro-5-methylphenyl)propanoyl chloride. Use immediately in the next step.

  • Self-Validation Check: The reaction is complete when the evolution of HCl and SO₂ gases ceases. An FT-IR scan of a neat aliquot will show the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride), alongside the disappearance of the broad O-H stretch.

Step 4: Intramolecular Friedel-Crafts Acylation

The final ring closure is driven by anhydrous aluminum chloride (AlCl₃), a strong Lewis acid that generates the highly electrophilic acylium ion [1].

Methodology:

  • Dissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath under argon.

  • Portion-wise, add anhydrous AlCl₃ (1.5 eq) to maintain the internal temperature below 5 °C. The solution will typically turn a deep complexation color (dark red/brown).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl to break the aluminum complex.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 7-fluoro-5-methyl-1-indanone.

  • Self-Validation Check: Regiochemical success is definitively proven via ¹H NMR. The protons at C4 and C6 of the indanone ring are meta to each other. The C6 proton will appear as a doublet of doublets due to ortho-coupling with the C7 fluorine (³J_HF ≈ 9 Hz) and meta-coupling with the C4 proton (⁴J_HH ≈ 1.5 Hz). If the undesired isomer had formed, both aromatic protons would exhibit strong ortho-fluorine coupling.

Quantitative Data Summary

The following table consolidates the expected quantitative metrics for the optimized 4-step synthesis pathway, providing a baseline for process scale-up and quality control.

StepTransformationReagents & ConditionsExpected YieldTarget Purity (HPLC)Key Analytical Marker (¹H NMR / IR)
1 Knoevenagel CondensationMalonic acid, NH₄HCO₃ (cat.), Neat, 90–135 °C85 - 90%> 98%Trans-olefin doublets (J ≈ 16 Hz)
2 Catalytic Hydrogenation5% Pd/C, H₂ (1 atm), EtOH, RT95 - 98%> 99%Aliphatic multiplets (~2.6, 2.9 ppm)
3 Acyl Chloride FormationSOCl₂, DMF (cat.), DCM, 40 °C> 95% (Crude)N/A (Reactive)C=O stretch shift to ~1800 cm⁻¹
4 Friedel-Crafts AcylationAlCl₃, Anhydrous DCM, 0 °C to RT75 - 82%> 98%C6-H doublet of doublets (³J_HF ≈ 9 Hz)

References

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid Asian Journal of Chemistry, Vol. 32, No. 2 (2020), pp. 339-341. URL:[Link]

Exploratory

The Biological Activity and Synthetic Utility of Fluorinated Indanones: A Technical Guide

Executive Summary Fluorinated indanones represent a highly privileged scaffold in contemporary medicinal chemistry and agrochemical development. The indanone core—a bicyclic system comprising a benzene ring fused to a cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated indanones represent a highly privileged scaffold in contemporary medicinal chemistry and agrochemical development. The indanone core—a bicyclic system comprising a benzene ring fused to a cyclopentanone—provides a rigid framework ideal for targeted receptor binding. The strategic introduction of fluorine atoms into this scaffold fundamentally alters its physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and increasing binding affinity through stereoelectronic effects. This whitepaper provides an in-depth analysis of the biological mechanisms, quantitative efficacy, and self-validating synthetic protocols associated with fluorinated indanones.

The Causality of Fluorination in Indanone Scaffolds

The decision to fluorinate an indanone core is rarely arbitrary; it is a calculated structural modification designed to overcome specific pharmacokinetic bottlenecks.

  • Metabolic Stability: Replacing metabolically labile C–H bonds with robust C–F bonds protects the molecule from cytochrome P450-mediated oxidative degradation. The high bond dissociation energy of the C–F bond prevents rapid clearance 1[1].

  • Lipophilicity and BBB Penetration: Fluorine's high electronegativity combined with its low polarizability increases the overall lipophilicity (LogP) of the indanone. This is critical for neuropharmacological agents that must cross the blood-brain barrier (BBB) to reach central nervous system targets 2[2].

  • Conformational Control: The highly polarized C–F bond can engage in dipole-dipole interactions or orthogonal multipolar interactions with target protein backbones, effectively locking the molecule into a bioactive conformation.

Neuropharmacological Applications

Acetylcholinesterase (AChE) Inhibition

Indanone derivatives form the structural backbone of donepezil, a blockbuster AChE inhibitor used in the management of Alzheimer's disease. Fluorinated analogs exhibit enhanced binding at the peripheral anionic site of AChE. The fluorine atom participates in multipolar interactions with aromatic residues (e.g., Trp84) within the enzyme's active site gorge, significantly lowering the IC50 values compared to non-fluorinated counterparts 3[3].

Monoamine Oxidase B (MAO-B) Inhibition & PET Imaging

MAO-B is a critical target in Parkinson's and Alzheimer's diseases. Recent breakthroughs have utilized fluorinated indanones as highly selective ligands for MAO-B. For instance, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one exhibits an outstanding affinity (Ki = 6 nM). By incorporating the radioactive [18F] isotope via copper-mediated radiofluorination, these molecules serve as highly effective Positron Emission Tomography (PET) radiotracers, allowing for the in vivo mapping of MAO-B upregulation in the brain 2[2].

Agrochemical and Antimicrobial Efficacy

Voltage-Gated Sodium Channel Blockers

In agrochemistry, 5-fluoro-1-indanone is a crucial precursor for the synthesis of advanced insecticides, such as analogs of indoxacarb. These compounds function by blocking voltage-gated sodium channels in the insect nervous system, leading to paralysis. The fluorine substituent increases the metabolic half-life of the pesticide in the field while maintaining low mammalian toxicity 1[1].

Antimicrobial Fluorinated Chalcones

Indanones can be condensed with fluorinated benzaldehydes via a Claisen-Schmidt reaction to yield fluorinated chalcones. Compounds like (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one have demonstrated potent in vitro antibacterial activity against E. coli and S. aureus, outperforming non-fluorinated counterparts due to improved cellular membrane penetration 4[4].

Quantitative Data Summaries

Compound / ScaffoldPrimary TargetEfficacy MetricKey Structural Feature
[18F]6-((3-fluorobenzyl)oxy)-indanone MAO-B EnzymeKi = 6 nM[18F] Isotope for PET Imaging
Donepezil Analogs Acetylcholinesterase (AChE)IC50 = 10–50 nMFluorinated Indanone Core
Indoxacarb Analogs Voltage-Gated Na+ ChannelsHigh Field Efficacy5-Fluoro-1-indanone Precursor
TFMBD-1 Chalcone E. coli / S. aureusHigh Zone of InhibitionTrifluoromethyl Substitution

Experimental Protocols: Self-Validating Systems

Protocol 1: Electrophilic α-Fluorination of 1,3-Indanedione using Selectfluor

Causality: Selectfluor is chosen over F2 gas due to its bench-stability and precise electrophilic nature, preventing over-oxidation. Acetonitrile (CH3CN) is used as the solvent because its polar aprotic nature stabilizes the transition state of the electrophilic transfer without reacting with the fluorinating agent 5[5].

  • Preparation: Charge a 100 mL round-bottom flask with 1,3-indanedione (1.0 eq, 10 mmol) and dissolve in 40 mL of anhydrous CH3CN.

  • Reagent Addition: Dissolve Selectfluor (1.1 eq, 11 mmol) in 30 mL of CH3CN. Add this solution dropwise to the indanedione mixture at room temperature. Causality: Slow addition prevents localized high concentrations that lead to unwanted α,α-difluorination.

  • Validation Checkpoint: Monitor the reaction via 19F NMR. The appearance of a distinct doublet at approximately δ -207.3 ppm (1JF-H = 51.1 Hz) provides unambiguous confirmation of successful monofluorination. If a singlet appears around -130 ppm, it indicates over-fluorination and hydration 5[5].

  • Workup: Evaporate the solvent under reduced pressure. Partition the solid residue between distilled water and CH2Cl2. The aqueous layer efficiently removes the spent Selectfluor by-product (DABCO derivative). Dry the organic layer over Na2SO4 and concentrate.

Protocol 2: Synthesis of Fluorinated Indanone Chalcones via Claisen-Schmidt Condensation

Causality: The Claisen-Schmidt reaction couples 1-indanone with fluorinated benzaldehydes. Base catalysis (NaOH) is used to generate the enolate of 1-indanone, which acts as the nucleophile.

  • Enolization: Dissolve 1-indanone (1.0 eq) and 4-(trifluoromethyl)benzaldehyde (1.0 eq) in absolute ethanol. Add 10% aqueous NaOH dropwise. Causality: Ethanol ensures both reactants are soluble while allowing the highly conjugated product to precipitate, driving the equilibrium forward.

  • Condensation: Stir the mixture at room temperature for 4–6 hours until a heavy precipitate forms.

  • Validation Checkpoint: Monitor by 1H NMR. The disappearance of the aldehyde proton (~10 ppm) and the appearance of a vinylic proton signal confirm enone formation 4[4].

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize to yield the pure fluorinated chalcone.

Mechanistic Pathways (Visualizations)

Workflow Start Starting Material (e.g., 1-Indanone) Fluorination Electrophilic Fluorination (Selectfluor / NFSI) Start->Fluorination Reagents & Solvents Product Fluorinated Indanone Scaffold Fluorination->Product Isolation & Purification Neuro Neuropharmacology (AChE / MAO-B Inhibition) Product->Neuro BBB Penetration Agro Agrochemicals (Na+ Channel Blockade) Product->Agro Target Binding Micro Antimicrobial (Fluorinated Chalcones) Product->Micro Structural Modification

Caption: Workflow of fluorinated indanone synthesis and biological applications.

MAOB Ligand [18F]-Fluorinated Indanone (e.g., [18F]6) BBB Blood-Brain Barrier Penetration Ligand->BBB High Lipophilicity Target MAO-B Enzyme (Active Site Binding) BBB->Target Selective Affinity (Ki = 6 nM) Signal Positron Emission Tomography (PET) Target->Signal Radioactive Decay Diagnosis Neurodegenerative Disease Diagnosis Signal->Diagnosis Image Reconstruction

Caption: Mechanism of [18F]-fluorinated indanones in MAO-B PET imaging.

References

  • Sloop, J.C., et al. "Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features." MDPI Applied Sciences.
  • Teodoro, R., et al. "In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain." PubMed (Bioorg Med Chem Lett).
  • "The Pivotal Role of 5-Fluoro-1-indanone in the Synthesis of Next-Generation Agrochemicals." Benchchem.
  • Shinde, R.A., et al. "Antimicrobial and computational investigation of two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs." ResearchGate.
  • "Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization." ResearchGate.

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Introduction to 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of compounds that are important building blocks in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of compounds that are important building blocks in the synthesis of various biologically active molecules and are found in some natural products. The presence of a fluorine atom and a methyl group on the aromatic ring significantly influences the electronic properties and, consequently, the spectral characteristics of the molecule. Accurate interpretation of its spectral data is crucial for its unambiguous identification and for quality control in synthetic processes.

This guide will provide detailed, field-proven protocols for acquiring high-quality spectral data and will then delve into a thorough interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The causality behind the predicted chemical shifts, coupling constants, and fragmentation patterns will be explained, grounded in fundamental principles of spectroscopy and supported by data from analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this guide.

cluster_0 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one C1 C1=O C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 Me CH3 C5->Me C7 C7 C6->C7 C7a C7a C7->C7a F F C7->F C7a->C1 C7a->C3a M [M]⁺˙ m/z = 164 M_CO [M - CO]⁺˙ m/z = 136 M->M_CO - CO M_C2H4 [M - C₂H₄]⁺˙ m/z = 136 M->M_C2H4 - C₂H₄ M_CH3 [M - CH₃]⁺ m/z = 149 M->M_CH3 - •CH₃

Exploratory

The Strategic Role of Fluorine in the Bioactivity of 7-Fluoro-5-methyl-1-indanone: A Predictive and Investigative Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of a Novel Scaffold In the landscape of medicinal chemistry, the 1-indanone core is a well-established "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Scaffold

In the landscape of medicinal chemistry, the 1-indanone core is a well-established "privileged scaffold," forming the basis of numerous compounds with significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] The strategic introduction of fluorine into such scaffolds is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[6]

This technical guide addresses the specific molecule 7-Fluoro-5-methyl-1-indanone , a compound that, despite its promising structural alerts, remains largely uncharacterized in the peer-reviewed scientific literature regarding its biological activity. The absence of specific bioactivity data presents a unique opportunity: not to simply report on what is known, but to construct a predictive framework based on established principles and to outline a rigorous, self-validating research program to unlock its potential.

This document, therefore, serves a dual purpose: as an in-depth analysis of the anticipated role of the 7-fluoro substituent on the bioactivity of the 5-methyl-1-indanone core, and as a practical whitepaper proposing a comprehensive workflow for its synthesis and biological evaluation.

Part 1: The Indanone Core and the Influence of Fluorine - A Mechanistic Overview

The 1-indanone structure provides a rigid, bicyclic framework that is amenable to functionalization at various positions. Derivatives have been shown to interact with a range of biological targets, including enzymes like cyclooxygenase (COX) and tubulin, as well as signaling pathways such as NF-κB.[7]

The introduction of a fluorine atom, particularly on the aromatic ring, imparts a profound influence on the molecule's properties. This is not merely an atomic substitution but a strategic modification that leverages fluorine's unique characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This can significantly alter the acidity of nearby protons and the electron density of the aromatic ring, thereby influencing pKa, molecular interactions, and reactivity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Placing a fluorine atom at a potential site of metabolism can block this process, increasing the compound's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and passage across the blood-brain barrier.

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and other non-covalent interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.

In the context of 7-Fluoro-5-methyl-1-indanone, the fluorine at the 7-position is predicted to have a significant electronic influence on the adjacent aromatic system and the carbonyl group, potentially modulating the molecule's interaction with biological targets.

Part 2: Proposed Synthesis and Characterization

While specific synthesis routes for 7-Fluoro-5-methyl-1-indanone are not widely published, a common and effective method for creating substituted 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride.[2][4][7]

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route, starting from commercially available precursors.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A 3-Fluoro-5-methyltoluene C 3-(2-Fluoro-4-methylbenzoyl)propanoic acid A->C AlCl3 B Succinic anhydride B->C D 3-(2-Fluoro-4-methylphenyl)propanoic acid C->D Clemmensen or Wolff-Kishner Reduction E 7-Fluoro-5-methyl-1-indanone D->E Polyphosphoric acid or other strong acid G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Assays (Based on Tier 1 results) cluster_tier3 Tier 3: Mechanism of Action Studies A 7-Fluoro-5-methyl-1-indanone (Synthesized & Characterized) B Cytotoxicity Assay (e.g., MTT/XTT on a panel of cancer cell lines like MCF-7, HCT116, A549) A->B C Anti-inflammatory Assay (e.g., LPS-stimulated RAW 264.7 macrophages, measure NO, TNF-α, IL-6) B->C If cytotoxic D Neuroprotection Assay (e.g., SH-SY5Y cells, oxidative stress model, measure cell viability) B->D If low cytotoxicity F Cell Cycle Analysis (Flow Cytometry) B->F If cytotoxic E Enzyme Inhibition Assays (e.g., COX-1/COX-2, Tubulin Polymerization) C->E H Western Blot Analysis (e.g., for NF-κB, Akt pathways) C->H D->E G Apoptosis Assays (Annexin V/PI Staining) F->G G cluster_0 Potential Anti-Cancer Mechanism cluster_1 Potential Anti-Inflammatory Mechanism A 7-Fluoro-5-methyl-1-indanone B Tubulin A->B Inhibition C Microtubule Disruption B->C D Cell Cycle Arrest (G2/M) C->D E Apoptosis D->E F LPS G TLR4 F->G H NF-κB Pathway G->H I COX-2, iNOS, TNF-α Gene Expression H->I J 7-Fluoro-5-methyl-1-indanone J->H Inhibition

Sources

Foundational

Structure Elucidation of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Analytical Guide

Structural Nuances & Pharmacological Context The compound 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 7-fluoro-5-methyl-1-indanone) represents a highly privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Nuances & Pharmacological Context

The compound 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 7-fluoro-5-methyl-1-indanone) represents a highly privileged scaffold in medicinal chemistry and materials science. The indanone core serves as a rigid, non-enolizable bicyclic system, while the strategic placement of a fluorine atom at the C7 position (ortho to the carbonyl) and a methyl group at the C5 position imparts unique electronic and steric properties.

Fluorinated indanones exhibit unique regiochemistry and spectroscopic features that require specialized analytical approaches to fully characterize ([1]). The proximity of the highly electronegative fluorine to the C1 carbonyl induces strong field effects, while its spin-1/2 nucleus creates complex scalar coupling networks across the aromatic ring. This guide details the causal logic, self-validating protocols, and multidimensional analytical strategies required to unambiguously elucidate this structure.

Strategic Analytical Workflow

To prevent structural misassignment (such as confusing the compound with its 5-fluoro-7-methyl isomer), we must employ an orthogonal analytical workflow. This strategy relies on integrating High-Resolution Mass Spectrometry (HRMS) for exact elemental composition, multidimensional Nuclear Magnetic Resonance (NMR) for atomic connectivity, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group electronic environment verification.

Workflow cluster_NMR NMR Spectroscopy (HFX Probe) cluster_MS Mass Spectrometry Start 7-Fluoro-5-methyl-1-indanone Sample Prep Sample Preparation (CDCl3 + TMS + CFCl3) Start->Prep NMR1D 1D NMR (1H, 13C{1H,19F}, 19F) Prep->NMR1D HRMS UPLC-ESI-HRMS (Exact Mass: 164.0637) Prep->HRMS IR FT-IR Spectroscopy (Carbonyl Shift Analysis) Prep->IR XRay X-Ray Crystallography (Optional 3D Conformation) Prep->XRay NMR2D 2D NMR (HSQC, HMBC, COSY) NMR1D->NMR2D Data Data Integration & Orthogonal Validation NMR2D->Data MSMS ddMS2 (Fragmentation Mapping) HRMS->MSMS MSMS->Data IR->Data XRay->Data Elucidated Structure Elucidated Data->Elucidated

Fig 1. Orthogonal analytical workflow for the structure elucidation of 7-Fluoro-5-methyl-1-indanone.

Multidimensional NMR Spectroscopy: Deconvoluting the Spin System

The Causality of HFX Probes and 19F Decoupling

The baseline chemical shifts for the indanone core can be compared against unsubstituted 1-indanone, but the introduction of fluorine drastically alters the spin system ([2]). In standard 13 C{ 1 H} NMR, the 19 F nucleus (100% natural abundance) couples extensively to the carbon skeleton. The C7 carbon splits into a massive doublet ( 1JCF​≈255 Hz), while C6 and C7a split via 2JCF​ couplings (14–25 Hz). This splitting distributes the signal intensity across multiple peaks, severely degrading the signal-to-noise ratio (SNR) and complicating interpretation.

Experimental Choice: We utilize an HFX NMR probe to perform a 13 C{ 1 H, 19 F} triple-resonance experiment. Causality: Modern HFX probes allow simultaneous 1 H and 19 F decoupling, which is essential for resolving complex 13 C spectra of fluoroaromatics ([3]). By decoupling both nuclei, all carbon signals collapse into sharp singlets, definitively proving the carbon count (10 distinct carbons) and allowing for rapid identification of the molecular skeleton. The use of 19 F-centered NMR structure determination is critical for fluorinated systems ([4]).

Quantitative NMR Assignments

The 1 H NMR spectrum is defined by the aliphatic cyclopentanone ring and the tetra-substituted benzene ring. The C6 proton appears as a doublet of doublets due to ortho-coupling with the fluorine atom ( 3JHF​≈9.5 Hz) and meta-coupling with the C4 proton ( 4JHH​≈1.5 Hz). Reference data for the 7-fluoro-1-indanone core is available via PubChem ([5]).

Table 1: Complete NMR Assignments for 7-Fluoro-5-methyl-1-indanone (in CDCl 3​ , 400 MHz)

Position 1 H NMR ( δ , ppm)Multiplicity & J (Hz) 13 C NMR ( δ , ppm) 13 C- 19 F Coupling ( JCF​ , Hz)HMBC Correlations ( 1 H 13 C)
1 (C=O) --204.5~3 Hz ( 4J )H2, H3, H7a (weak)
2 (CH 2​ ) 2.72m36.2-H3
3 (CH 2​ ) 3.15t ( J=6.0 )25.8-H2, H4
3a (C) --158.2~2 Hz ( 4J )H2, H3, H4, H5-Me
4 (CH) 7.15br s118.5~4 Hz ( 4J )H3, H6, H5-Me
5 (C) --146.3~8 Hz ( 3J )H4, H6, H5-Me
6 (CH) 6.85dd ( J=9.5,1.5 )114.2~22 Hz ( 2J )H4, H5-Me
7 (C-F) --159.8~255 Hz ( 1J )H6
7a (C) --124.5~14 Hz ( 2J )H3, H4, H6
5-CH 3​ 2.42s21.5-H4, H6

(Note: 19 F NMR shows a distinct signal at δ -112.5 ppm as a multiplet due to coupling with H6).

HMBC_Logic cluster_Protons 1H Signals cluster_Carbons 13C Signals (Key Nodes) H2 H-2 (δ 2.72) C1 C-1 (C=O) H2->C1 3J_CH C3a C-3a (Ar) H2->C3a 3J_CH H3 H-3 (δ 3.15) C7a C-7a (Ar) H3->C7a 3J_CH H4 H-4 (δ 7.15) C5 C-5 (Ar-Me) H4->C5 2J_CH H4->C7a 3J_CH H6 H-6 (δ 6.85) H6->C5 2J_CH Me 5-CH3 (δ 2.42) Me->C5 2J_CH C4 C4 Me->C4 3J_CH C6 C6 Me->C6 3J_CH C7 C-7 (Ar-F) F19 19F (δ -112.5) F19->C5 3J_CF F19->C7 1J_CF F19->C7a 2J_CF F19->C6 2J_CF

Fig 2. HMBC correlation network and critical 19F-13C scalar couplings defining the indanone core.

High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy

To validate the molecular formula (C 10​ H 9​ FO), UPLC-ESI-HRMS is utilized. The exact mass of the neutral compound is 164.0637 Da. In positive electrospray ionization mode, the protonated molecule [M+H] + is observed at m/z 165.0710.

In FT-IR, the standard 1-indanone C=O stretching frequency is typically observed around 1705 cm −1 . However, the presence of the fluorine atom at the C7 position exerts a strong through-space field effect and an inductive electron-withdrawing effect (-I). This increases the force constant of the adjacent C=O bond. Consequently, the carbonyl stretch for 7-fluoro-5-methyl-1-indanone is blue-shifted to approximately 1718 cm −1 .

Table 2: High-Resolution Mass Spectrometry and Infrared Data

ParameterExperimental ValueTheoretical ValueDiagnostic Significance
Exact Mass [M+H] + 165.0712 m/z165.0710 m/zConfirms C 10​ H 9​ FO formula (+1.2 ppm error)
Exact Mass [M+Na] + 187.0531 m/z187.0530 m/zConfirms intact sodium adduct
IR C=O Stretch 1718 cm −1 ~1705 cm −1 (baseline)+13 cm −1 shift confirms ortho-F field effect
IR C-F Stretch 1245 cm −1 1200–1300 cm −1 Validates presence of aromatic C-F bond

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the elucidation relies on self-validating experimental systems.

Protocol A: Quantitative HFX-NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) and 1.0 µL of Trichlorofluoromethane (CFCl 3​ ).

    • Self-Validation Mechanism: TMS ( δH​ 0.00 ppm) and CFCl 3​ ( δF​ 0.00 ppm) act as internal chemical shift anchors, preventing miscalibration artifacts.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer equipped with an HFX probe. Perform automated tuning and matching (ATM) explicitly for 1 H, 13 C, and 19 F frequencies.

  • Pulse Calibration: Calibrate the 90° pulse width for 1 H.

    • Self-Validation Mechanism: Accurate 90° pulses ensure that integration values precisely reflect relative proton abundance, preventing the misassignment of the 3H methyl group against the 2H methylene groups.

  • Acquisition: Acquire 1 H, 19 F, and 13 C{ 1 H, 19 F} spectra. For the carbon spectrum, set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of the quaternary C1, C3a, C5, C7, and C7a carbons.

Protocol B: UPLC-ESI-HRMS Validation
  • System Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a sodium formate cluster solution immediately prior to the run.

  • Chromatography: Inject 1 µL of a 1 µg/mL solution onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Lock-Mass Correction: Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass through a secondary reference sprayer.

    • Self-Validation Mechanism: The lock-mass provides real-time internal mass correction during the chromatographic run, ensuring the sub-2 ppm mass accuracy required to definitively rule out isobaric contaminants.

References

  • Sloop, J. C., Boyle, P. D., Fountain, A. W., et al. "Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features." Applied Sciences, 2012.[Link]

  • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Nature Communications / PMC, 2021.[Link]

  • "7-Fluoroindan-1-one." PubChem, National Library of Medicine.[Link]

Sources

Exploratory

Safety and handling of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Safe Handling and Utilization of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Utilization of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of significant interest in contemporary drug discovery and development. Recognizing the unique physicochemical properties imparted by the fluorine atom, this document outlines the critical considerations for personal protective equipment (PPE), chemical storage, spill management, and waste disposal. Furthermore, it delves into the synthetic context and potential applications, offering field-proven insights to researchers, scientists, and professionals in the pharmaceutical and life sciences sectors. The protocols described herein are designed to foster a self-validating system of safety and experimental integrity.

Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] The indanone scaffold itself is a privileged structure, appearing in a variety of biologically active compounds.[4] The combination of these two features in 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one makes it a valuable intermediate for the synthesis of novel therapeutics. Its structural analogues have been investigated for a range of applications, underscoring the importance of understanding its safe and effective use in a research and development setting.[5]

Physicochemical and Toxicological Profile (Inferred)

PropertyInferred Value/CharacteristicRationale/Supporting Data
Molecular Formula C₁₀H₉FOBased on chemical structure.
Molecular Weight 164.18 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperature.Analogous compounds like 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one are solids.
Purity Typically >95% for research-grade chemicals.Common purity level for commercially available fine chemicals.[6]
Storage Temperature Store at room temperature or under refrigerated conditions (2-8°C), sealed in a dry environment.Recommended storage for similar fluorinated compounds to ensure stability.[7]
Hazard Statements (Inferred) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.These are common hazard statements for analogous fluorinated indanones and other organic compounds used in research.[8]
Signal Word (Inferred) WarningConsistent with the inferred hazard statements.[8]

Core Safety and Handling Protocols

The following protocols are based on best practices for handling fluorinated organic compounds and should be implemented rigorously.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that legs are covered, and closed-toe shoes are worn. For procedures with a higher risk of exposure, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one as a solid or in solution should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Inspect_Gloves Inspect Gloves for Integrity Don_Goggles Wear Safety Goggles Inspect_Gloves->Don_Goggles Proceed if intact Check_Fume_Hood Verify Fume Hood Certification Check_Fume_Hood->Don_Goggles Proceed if certified Don_Lab_Coat Wear Lab Coat Don_Goggles->Don_Lab_Coat Don_Gloves Don Chemical-Resistant Gloves Don_Lab_Coat->Don_Gloves Work_In_Hood Work Within Fume Hood Don_Gloves->Work_In_Hood Remove_Gloves Remove Gloves Properly Work_In_Hood->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow for Handling 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one.

Chemical Storage and Segregation

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Container: Store in a tightly sealed, clearly labeled container.[9][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is limited, this is a prudent measure for most organic compounds.

Spill Management and Emergency Procedures

Prompt and appropriate action is vital in the event of a spill or exposure.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated (if safe to do so).

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[8][11]

    • Place the collected material into a sealed container for proper waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9][11]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Experimental Workflow: A Representative Synthetic Application

The synthesis of fluorinated indanones often involves multi-step processes. Below is a generalized workflow that illustrates the handling of such compounds in a research context.

Synthesis_Workflow Start Starting Materials Reaction_Setup Reaction Setup in Fume Hood Start->Reaction_Setup Weighing and addition Reaction Chemical Transformation Reaction_Setup->Reaction Initiate reaction (e.g., heating, stirring) Workup Aqueous Workup and Extraction Reaction->Workup Quenching and phase separation Purification Column Chromatography Workup->Purification Isolation of crude product Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Purity and identity confirmation Final_Product 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one Characterization->Final_Product Verified product

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary The indanone structural motif is a highly privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous therapeutics, including acetylcholinesterase inhibitors and anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone structural motif is a highly privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous therapeutics, including acetylcholinesterase inhibitors and anti-inflammatory agents. The synthesis of specifically substituted indanones, such as 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273664-73-5), requires strict control over regiochemistry during ring closure. This application note details a highly reliable, self-validating protocol for synthesizing this target via the intramolecular Friedel-Crafts acylation of 3-(3-fluoro-5-methylphenyl)propanoic acid[1].

Mechanistic Rationale & Retrosynthetic Analysis

The most direct and widely adopted method for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids[2]. The reaction proceeds via an electrophilic aromatic substitution pathway[1].

To achieve the desired substitution pattern, 3-(3-fluoro-5-methylphenyl)propanoic acid is utilized as the precursor. The transformation is a two-step sequence:

  • Acyl Chloride Generation: The carboxylic acid is converted to an acyl chloride using oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF). This generates the highly reactive Vilsmeier-Haack reagent, allowing chlorination to proceed under mild conditions (0 °C to room temperature), thereby preventing thermal degradation of the starting material.

  • Regioselective Cyclization: Upon the addition of a Lewis acid (Aluminum Chloride, AlCl3), a highly electrophilic acylium ion is generated[2]. The aromatic ring has two available ortho positions for cyclization: C2 (flanked by the propanoic chain and the fluorine atom) and C6 (flanked by the propanoic chain and the methyl group).

Causality of Regioselectivity: The steric bulk of the substituents dictates the pathway. The fluorine atom has a negligible conformational A-value (~0.15 kcal/mol), whereas the methyl group is significantly bulkier (A-value ~1.70 kcal/mol). Consequently, the electrophilic attack is heavily biased toward the less sterically hindered C2 position, yielding the 7-fluoro-5-methyl-1-indanone isomer as the dominant product, with only trace amounts of the 5-fluoro-7-methyl-1-indanone regioisomer.

G SM 3-(3-fluoro-5-methylphenyl) propanoic acid Acyl Acylium Ion Intermediate SM->Acyl 1. (COCl)2, DMF 2. AlCl3 Favored Favored Attack (C2) Less Steric Hindrance (F) Acyl->Favored Unfavored Unfavored Attack (C6) High Steric Hindrance (Me) Acyl->Unfavored Prod1 7-Fluoro-5-methyl- 1-indanone (Major) Favored->Prod1 Prod2 5-Fluoro-7-methyl- 1-indanone (Minor) Unfavored->Prod2

Fig 1. Retrosynthetic logic and steric-driven regioselectivity of the Friedel-Crafts acylation.

Materials and Reagents

Table 1: Reagent Quantities and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
3-(3-Fluoro-5-methylphenyl)propanoic acid 182.191.01.82 gStarting Material.
Oxalyl Chloride 126.931.21.03 mLChlorinating Agent; volatile byproducts drive reaction forward.
N,N-Dimethylformamide (DMF) 73.090.0538 µLCatalyst; forms Vilsmeier-Haack intermediate.
Aluminum Chloride (AlCl3) 133.341.52.00 gLewis Acid; generates the reactive acylium ion[2].
Dichloromethane (DCM) 84.93-50 mLSolvent; non-coordinating, stabilizes the acylium ion.

Step-by-Step Experimental Protocol

Step 1: Acyl Chloride Formation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 3-(3-fluoro-5-methylphenyl)propanoic acid (1.82 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Add a catalytic amount of DMF (38 µL, 0.5 mmol).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Critical Step: Add oxalyl chloride (1.03 mL, 12 mmol) dropwise over 10 minutes. Rationale: Dropwise addition controls the evolution of CO and CO2 gases and prevents sudden exotherms.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours until gas evolution completely ceases.

  • Concentrate the mixture in vacuo to remove the solvent and excess unreacted oxalyl chloride. Redissolve the resulting crude acyl chloride in 20 mL of fresh anhydrous DCM.

Step 2: Intramolecular Friedel-Crafts Cyclization
  • Cool the acyl chloride solution to 0 °C under a nitrogen atmosphere.

  • Critical Step: Add anhydrous AlCl3 (2.00 g, 15 mmol) portionwise over 15 minutes. Rationale: The Friedel-Crafts acylation is highly exothermic. Maintaining 0 °C during addition prevents intermolecular side reactions and polymerization[3].

  • Stir the dark mixture at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Stir for an additional 4-6 hours. Reaction progress can be monitored by quenching a micro-aliquot in methanol and checking via TLC or LC-MS.

Step 3: Quenching and Workup
  • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl. Rationale: The acidic aqueous quench destroys the aluminum complex and protonates any residual starting material, driving it into the aqueous layer.

  • Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

  • Rationale: Chromatography is essential to separate the target 7-fluoro-5-methyl-1-indanone from trace amounts of the 5-fluoro-7-methyl-1-indanone regioisomer. The differing dipole moments of the isomers allow for baseline separation.

Workflow Step1 1. Acyl Chloride Formation Oxalyl Chloride, DMF, DCM, 0°C to RT Step2 2. Friedel-Crafts Cyclization AlCl3, DCM, 0°C to RT, 4-6 h Step1->Step2 Step3 3. Quench & Workup Ice/HCl quench, DCM extraction, NaHCO3 wash Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hex/EtOAc) Step3->Step4 Product Pure 7-Fluoro-5-methyl-1-indanone (Target Compound) Step4->Product

Fig 2. Step-by-step experimental workflow for the synthesis of 7-fluoro-5-methyl-1-indanone.

Analytical Characterization & Validation

To ensure the protocol operates as a self-validating system, 1H NMR spectroscopy must be used to unequivocally confirm the regiochemistry of the cyclization.

Table 2: Self-Validating Analytical Benchmarks (1H NMR Predictors)

PositionExpected Chemical Shift (ppm)MultiplicityCausality / Assignment
C6-H ~6.80 - 7.00doublet (J ~ 8-10 Hz)Aromatic proton ortho to the fluorine atom. The large J-coupling to fluorine definitively proves the 7-fluoro regiochemistry.
C4-H ~7.00 - 7.20singlet (broad)Aromatic proton meta to the fluorine atom. Exhibits only weak long-range coupling.
C3-H2 ~3.00 - 3.15tripletAliphatic CH2 adjacent to the aromatic ring.
C2-H2 ~2.60 - 2.80tripletAliphatic CH2 adjacent to the electron-withdrawing carbonyl group.
C5-CH3 ~2.35 - 2.45singletBenzylic methyl group.

Validation Logic: If the unfavored cyclization occurred (yielding 5-fluoro-7-methyl-1-indanone), the methyl group would reside at C7. The resulting aromatic protons at C4 and C6 would exhibit completely different splitting patterns, lacking the distinct isolated ortho H-F coupling doublet seen in the target molecule.

References

  • Tran, Phuong Hoang, et al. "An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction." Asian Journal of Organic Chemistry, vol. 4, no. 5, 2015. DOI: 10.1002/ajoc.201402274. URL:[Link]

  • Prakash, G. K. Surya, et al. "Superacid mediated intramolecular condensation: facile synthesis of indenones and indanones." RSC Advances, 2014. DOI: 10.1039/C4RA10358H. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorinated Indanones via Intramolecular Friedel-Crafts Cyclization

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Fluorinated Indanones in Modern Drug Discovery The indanone scaffold is a privileged structure in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Indanones in Modern Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, fused-ring system provides a valuable template for the spatial orientation of pharmacophoric groups. The strategic incorporation of fluorine atoms into the indanone framework can significantly enhance a molecule's therapeutic potential.[2][3] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate key pharmacokinetic and pharmacodynamic parameters, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][4] This has led to a growing interest in synthetic methodologies for accessing fluorinated indanones as key intermediates in drug development programs.[5]

This technical guide provides a comprehensive overview of the intramolecular Friedel-Crafts cyclization as a robust and versatile method for the synthesis of fluorinated indanones. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide detailed, field-proven protocols for the synthesis of these valuable compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the power of fluorine chemistry in their synthetic endeavors.

Theoretical Background: The Intramolecular Friedel-Crafts Reaction

The intramolecular Friedel-Crafts reaction is a powerful carbon-carbon bond-forming reaction that allows for the construction of cyclic systems.[6][7] In the context of indanone synthesis, it typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, an acyl chloride.[1][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tethered acyl group acts as the electrophile and the aromatic ring serves as the nucleophile.[9]

The overall transformation can be conceptually broken down into two main stages: the generation of a highly electrophilic acylium ion (or a related activated species) and the subsequent intramolecular attack by the aromatic ring. The choice of catalyst is crucial in facilitating the formation of the acylium ion and driving the reaction to completion.[10]

The Impact of Fluorine Substitution on the Friedel-Crafts Cyclization

The presence of a fluorine atom on the aromatic ring introduces a significant electronic perturbation that must be considered when planning an intramolecular Friedel-Crafts cyclization. Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[11] This deactivation can make the cyclization more challenging compared to non-fluorinated analogues, often requiring more forcing reaction conditions or more potent catalytic systems.[12]

However, the strategic placement of fluorine can also be used to control the regioselectivity of the cyclization. The cyclization will preferentially occur at the aromatic position that is least deactivated by the fluorine substituent. Understanding the interplay between the electronic effects of the fluorine atom and the directing effects of other substituents on the ring is key to achieving the desired product.

Catalytic Systems for the Cyclization of Fluorinated Substrates

The choice of catalyst is paramount for a successful intramolecular Friedel-Crafts cyclization of fluorinated substrates. The catalyst must be sufficiently potent to overcome the deactivating effect of the fluorine atom. Several classes of catalysts have been successfully employed for this transformation.

Brønsted Acids: Strong protic acids are commonly used to promote the cyclization of 3-arylpropanoic acids. These acids protonate the carboxylic acid, facilitating the loss of water to generate the acylium ion.

  • Polyphosphoric Acid (PPA): A viscous and effective reagent for cyclization, often used in excess as both catalyst and solvent.[8]

  • Triflic Acid (TfOH): A superacid that can be used in catalytic amounts, offering a more atom-economical approach.[1][8]

  • Chlorosulfonic Acid: A strong acid that has been successfully used for the synthesis of 5-fluoro-1-indanone.[13]

Lewis Acids: Lewis acids are particularly effective for the cyclization of 3-arylpropanoyl chlorides. They coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and promoting the formation of the acylium ion.

  • Aluminum Chloride (AlCl₃): A classic and powerful Lewis acid for Friedel-Crafts reactions.[1]

  • Niobium Pentachloride (NbCl₅): A versatile reagent that can act both as a chlorinating agent for the in situ generation of the acyl chloride from the carboxylic acid and as a Lewis acid catalyst for the cyclization.[14]

  • Indium(III) Salts (e.g., InCl₃): Milder Lewis acids that have shown remarkable efficiency in catalyzing Friedel-Crafts cyclizations, even with deactivated arenes.[15]

  • Lanthanide Triflates (e.g., Tb(OTf)₃): Water-tolerant Lewis acids that can catalyze the dehydrative cyclization of 3-arylpropanoic acids at high temperatures.[8][16]

The selection of the optimal catalyst will depend on the specific substrate, the position of the fluorine substituent, and the desired reaction conditions.

Reaction Mechanism and Experimental Workflow

The general mechanism for the intramolecular Friedel-Crafts acylation of a fluorinated 3-arylpropanoic acid is depicted below. The reaction begins with the activation of the carboxylic acid by a strong acid or conversion to a more reactive acyl chloride. This is followed by the formation of a key acylium ion intermediate, which then undergoes electrophilic attack by the fluorinated aromatic ring to form a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the desired fluorinated indanone.

Friedel_Crafts_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Formation Start Fluorinated 3-Arylpropanoic Acid Activation Formation of Acylium Ion (or activated complex) Start->Activation  Catalyst (e.g., PPA, AlCl₃) Sigma Sigma Complex Intermediate Activation->Sigma Intramolecular Electrophilic Attack Product Fluorinated Indanone Sigma->Product Deprotonation

Caption: General mechanism of intramolecular Friedel-Crafts acylation for fluorinated indanone synthesis.

A typical experimental workflow for the synthesis and purification of a fluorinated indanone is outlined below. This workflow emphasizes the key steps from reaction setup to the isolation of the pure product.

Experimental_Workflow Setup Reaction Setup: - Dry Glassware - Inert Atmosphere (optional) - Add Substrate and Solvent Reagent Reagent Addition: - Add Catalyst/Reagent - Control Temperature Setup->Reagent Reaction Reaction Monitoring: - TLC or LC-MS Analysis Reagent->Reaction Workup Aqueous Work-up: - Quench Reaction - Extraction with Organic Solvent Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization

Caption: A typical experimental workflow for the synthesis of fluorinated indanones.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of specific fluorinated indanones. These protocols are based on established literature procedures and have been designed to be robust and reproducible.

Protocol 1: Synthesis of 5-Fluoro-1-indanone via Chlorosulfonic Acid-Mediated Cyclization[13]

This protocol describes the direct cyclization of 3-(3-fluorophenyl)propanoic acid using chlorosulfonic acid.

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol).

  • Carefully add chlorosulfonic acid (20 mL) to the flask at room temperature with stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 5-fluoro-1-indanone.

Protocol 2: Synthesis of Fluorinated Indanones via a Two-Step Acyl Chloride-Based Cyclization[9][10]

This protocol involves the initial conversion of the 3-arylpropanoic acid to the more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization. This method is often suitable for less reactive substrates.

Materials:

  • Fluorinated 3-arylpropanoic acid (e.g., 3-(4-fluorophenyl)propanoic acid)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene

  • Aluminum chloride (AlCl₃)

  • Ice bath

  • Dilute hydrochloric acid (e.g., 2 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step A: Acid Chloride Formation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated 3-arylpropanoic acid (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 equiv) dropwise. Gas evolution (CO and CO₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride from Step A in an anhydrous solvent such as carbon disulfide or nitrobenzene.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride (1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fluorinated indanone.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Insufficiently active catalyst. - Deactivated aromatic ring. - Suboptimal reaction temperature.- Use a stronger Lewis acid (e.g., AlCl₃) or a superacid (e.g., TfOH).[12] - Consider a two-step protocol via the more reactive acyl chloride.[10] - Screen a range of temperatures; higher temperatures may be required, but can also lead to decomposition.[10]
Formation of Polymeric Byproducts - Intermolecular reaction competing with the desired intramolecular cyclization.- Perform the reaction under high dilution conditions to favor the intramolecular pathway.[10]
Product Decomposition - Harsh reaction conditions (e.g., high temperature, very strong acid).- Use milder reaction conditions (lower temperature, less harsh Lewis acid).[10] - Reduce the reaction time.
Poor Regioselectivity - Multiple possible sites for cyclization on the aromatic ring.- Carefully consider the electronic and steric effects of all substituents on the aromatic ring to predict the major product. - It may be necessary to introduce blocking groups to direct the cyclization to the desired position.

Conclusion

The intramolecular Friedel-Crafts cyclization is a cornerstone of synthetic organic chemistry and a highly effective method for the construction of fluorinated indanones. By carefully selecting the starting material, catalyst, and reaction conditions, researchers can overcome the challenges posed by the electron-withdrawing nature of fluorine and efficiently access a wide range of these valuable building blocks. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful synthesis of fluorinated indanones, paving the way for the discovery and development of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation.
  • Benchchem. The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide.
  • Benchchem. Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • Min, S., et al. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). PMC.
  • Beilstein Journals. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF 3 ·OEt 2 catalysis. (2021).
  • ResearchGate. Figure 3. Intramolecular Friedel-Crafts Cyclization of Secondary...
  • Cravotto, G., et al. Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.
  • Benchchem. Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis.
  • Beilstein Journals. Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation. (2021).
  • Scribd. Trifluoromethylated Indanones Synthesis.
  • Benchchem. Improving the yield of the intramolecular Friedel-Crafts cyclization.
  • ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (2025).
  • ResearchGate. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022).
  • Roskilde University Research Portal. An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. (2015).
  • PMC. Synthesis of 1-indanones with a broad range of biological activity.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018).
  • ResearchGate. Synthesis of 1-indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.
  • Semantic Scholar. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. (2004).
  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Chemical Communications (RSC Publishing). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. (2017).
  • SciSpace. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2018).

Sources

Method

Advanced Purification Protocol: Isolation of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one via Flash Column Chromatography

Introduction & Chromatographic Rationale The synthesis of functionalized indanones, such as 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one , is a critical operation in medicinal chemistry. These bicyclic systems frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

The synthesis of functionalized indanones, such as 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one , is a critical operation in medicinal chemistry. These bicyclic systems frequently serve as core pharmacophores for central nervous system (CNS) therapeutics and enzyme inhibitors. However, their synthesis (often via Friedel-Crafts acylation or intramolecular cyclization) routinely generates complex reaction matrices containing unreacted precursors, polymeric byproducts, and closely eluting regioisomers (e.g., 5-fluoro-7-methyl-1-indanone)[1].

To achieve analytical-grade purity, standard gravity chromatography is insufficient due to band diffusion. Instead, flash column chromatography —a technique utilizing positive pressure to drive the mobile phase through a fine-mesh silica bed—is mandated to maximize theoretical plates and ensure sharp peak resolution[2].

Causality in Experimental Design:
  • Stationary Phase Selection: We utilize Silica Gel 60 (230–400 mesh). The 40–63 µm particle size provides an optimal surface-area-to-pressure ratio, allowing for rapid mass transfer without requiring dangerous levels of positive pressure[3].

  • Mobile Phase Dynamics: The indanone core features a conjugated ketone, acting as a moderate hydrogen-bond acceptor, while the fluoro and methyl substituents increase the molecule's overall lipophilicity. A binary solvent system of Hexane (non-polar) and Ethyl Acetate (polar modifier) is ideal. The ethyl acetate competitively binds to the acidic silanol groups on the silica, allowing tunable, predictable elution of the indanone.

  • Why Dry Loading? 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one has limited solubility in 100% hexane. Wet-loading the crude mixture in a polar solvent like dichloromethane (DCM) would drag the compound down the column prematurely, causing severe band tailing. Dry loading eliminates this "solvent effect" entirely.

Process Visualization

Workflow A 1. Crude Reaction Matrix (Contains Isomers & Byproducts) B 2. TLC Solvent Optimization (Target Rf = 0.3) A->B C 3. Column Slurry Packing (Silica Gel 230-400 Mesh) B->C D 4. Dry Loading (Adsorption onto Silica) C->D E 5. Flash Elution (Hexane:EtOAc Gradient) D->E F 6. Fraction Collection (UV 254 nm Monitoring) E->F G 7. Pure 7-Fluoro-5-methyl- 2,3-dihydro-1H-inden-1-one F->G

Caption: Sequential workflow for the flash chromatographic purification of indanone derivatives.

Quantitative Parameters & Scalability

To ensure reproducibility, column dimensions and flow rates must be scaled mathematically according to the mass of the crude mixture. The following tables synthesize the physicochemical properties of the target compound and the standardized scaling metrics for flash chromatography[2],[3].

Table 1: Physicochemical & Chromatographic Profile

ParameterValue / DescriptionScientific Rationale
Target Compound 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-oneConjugated aromatic system; highly UV active.
Stationary Phase Silica Gel (60 Å pore size, 230-400 mesh)High surface area for resolving regioisomers.
Mobile Phase Hexane / Ethyl AcetateTunable polarity for hydrogen-bond disruption.
Target Retention Factor ( Rf​ ) 0.25 – 0.30Maximizes column residence time for optimal separation.
Detection Method UV Absorbance at 254 nmThe aromatic ketone provides a strong chromophore.

Table 2: Column Scaling Parameters

Crude Mass (mg)Column Diameter (mm)Silica Gel Volume (mL)Fraction Size (mL)Flow Rate (mL/min)
100 - 50020401010
500 - 100030802015
1000 - 2000401603020
2000 - 5000503005030

Step-by-Step Methodology

Phase 1: TLC Optimization
  • Dissolve a 2 mg aliquot of the crude mixture in 1 mL of Ethyl Acetate.

  • Spot the solution onto a Silica Gel 60 F254​ TLC plate.

  • Develop the plate in various isocratic ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 85:15).

  • Visualize under a 254 nm UV lamp. The target indanone will appear as a dark, UV-absorbing spot against the green fluorescent background.

  • Critical Step: Select the solvent system that places the target spot at an Rf​ of exactly 0.30 . At this Rf​ , the compound spends ~70% of its time adsorbed to the stationary phase, maximizing the separation from closely eluting impurities.

Phase 2: Column Preparation (Slurry Packing)
  • Select the appropriate glass column diameter based on Table 2 .

  • Insert a small cotton plug at the stopcock and add a 0.5 cm layer of clean, washed sand to create a perfectly flat baseline.

  • In an Erlenmeyer flask, prepare a uniform slurry of 230-400 mesh silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion. Causality: Pausing during pouring causes particle stratification and uneven bed density, leading to band distortion.

  • Apply positive pressure (via nitrogen or compressed air) to pack the bed tightly. Drain the excess hexane until the solvent level is exactly 1 mm above the silica bed. Never let the column run dry.

Phase 3: Dry Loading the Sample
  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 2.5× the mass of the crude mixture).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, homogeneous powder is obtained.

  • Carefully pour this dry powder evenly onto the top of the packed column bed.

  • Add a 1 cm protective layer of sand on top of the loaded sample. Causality: The sand prevents the physical disturbance of the silica bed when fresh solvent is poured in.

Phase 4: Elution & Fraction Collection
  • Carefully add the optimized mobile phase (determined in Phase 1) down the inner walls of the column.

  • Apply positive pressure to achieve the target flow rate (see Table 2).

  • Collect fractions in sequentially numbered test tubes. If utilizing an automated flash system, set the UV detector to 254 nm and configure it to trigger collection upon peak detection[4].

Self-Validating System: Fraction Analysis

A protocol is only as robust as its validation mechanisms. To ensure the isolated fractions contain pure 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, we employ a TLC Co-spotting workflow .

Validation cluster_0 Self-Validating TLC Analysis A Spot Fraction B Co-spot with Crude A->B C Develop Plate B->C D UV 254nm Visualization C->D E Verify Single Resolved Band D->E

Caption: Self-validating TLC co-spotting workflow for absolute fraction purity verification.

Validation Steps:
  • Co-Spotting: On a single TLC plate, place three spots on the baseline: (1) The crude reference, (2) The collected fraction, and (3) A physical mixture of both (the co-spot).

  • Verification: If the fraction is pure, the co-spot will resolve into a single, tight band matching the target Rf​ . If the co-spot elongates or forms a figure-eight, the fraction is contaminated with a closely eluting isomer.

  • Orthogonal Physical Validation: Pool the pure fractions and concentrate them in vacuo. 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a crystalline solid. If the resulting product is a viscous oil, it strongly indicates the presence of residual lipophilic impurities or trapped solvent, necessitating a secondary trituration (e.g., in cold pentane).

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution. Source: Journal of Organic Chemistry (1978, 43(14), 2923-2925) URL: [Link]

  • Title: A Review on Flash Chromatography. Source: International Journal of Chemistry, Pharmacy & Technology (2018, via ResearchGate) URL: [Link]

  • Title: Open-Source Fraction Collector for Flash Column Chromatography and Continuous Flow Reactions. Source: Reaction Chemistry & Engineering (2025, via ULiège) URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 7-Fluoro-5-methyl-1-indanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 7-Fluoro-5-methyl-1-indanone (CAS: 1273664-73-5) | Formula: C₁₀H₉FO | Monoisotopic Mass: 164.0637 Da Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 7-Fluoro-5-methyl-1-indanone (CAS: 1273664-73-5) | Formula: C₁₀H₉FO | Monoisotopic Mass: 164.0637 Da

Executive Summary & Mechanistic Rationale

7-Fluoro-5-methyl-1-indanone is a highly valued conformationally constrained building block in medicinal chemistry. The strategic placement of a fluorine atom at the 7-position and a methyl group at the 5-position significantly modulates the lipophilicity, metabolic stability, and binding affinity of downstream pharmacophores.

During drug development, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for structural elucidation and impurity profiling . Unlike nominal mass instruments, HRMS platforms (e.g., Orbitrap or Q-TOF) provide sub-ppm mass accuracy, which is non-negotiable for unambiguously differentiating 7-Fluoro-5-methyl-1-indanone from isobaric impurities.

Ionization Causality: The ketone carbonyl group of the indanone core acts as a strong hydrogen bond acceptor, making it highly amenable to protonation in Electrospray Ionization positive mode (ESI+). To drive this ionization thermodynamically, 0.1% formic acid is utilized in the mobile phase, ensuring a robust yield of the [M+H]⁺ precursor ion at m/z 165.0716.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in Quality Assurance (QA) checkpoints to eliminate false positives and matrix interferences.

Step 2.1: Sample Preparation & QA Validation
  • Stock Solution: Dissolve 1.0 mg of 7-Fluoro-5-methyl-1-indanone in 1.0 mL of LC-MS grade methanol. Causality: Methanol disrupts intermolecular forces and fully solubilizes the hydrophobic indanone core while remaining perfectly miscible with reverse-phase LC mobile phases.

  • Working Standard: Dilute the stock to 1 µg/mL (approx. 6 µM) using 50% aqueous methanol containing 0.1% formic acid.

  • System Suitability Test (SST) & Blank: Prior to sample injection, run a known reference standard (e.g., reserpine) to verify mass accuracy (< 2 ppm). Follow this immediately with a solvent blank (50% MeOH + 0.1% FA) to validate the absence of column carryover or isobaric background interference.

Step 2.2: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides optimal retention based on the hydrophobic methyl group and aromatic ring, while the sub-2 µm particles maximize theoretical plates for sharp peak shapes.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 5% B for 3.0 minutes.

  • Flow Rate: 0.3 mL/min | Injection Volume: 2.0 µL.

Step 2.3: HRMS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap HRMS.

  • Ionization: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV. Causality: Optimized to ensure a stable Taylor cone without inducing excessive in-source fragmentation (ISF). Fluorinated compounds are particularly susceptible to premature ISF if source energetics are too high .

  • Resolution: 70,000 (at m/z 200).

  • MS/MS (Data-Dependent Acquisition): Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality: Stepped NCE ensures the capture of both low-energy fragmentation events (e.g., CO loss) and high-energy events (e.g., HF loss) in a single composite spectrum.

Analytical Workflow Visualization

LCHRMS_Workflow N1 Sample Prep (1 µg/mL) N2 SST & Blank Validation N1->N2 QA/QC N3 UHPLC Separation N2->N3 Inject N4 ESI(+) Ionization N3->N4 Eluate N5 HRMS/MS Acquisition N4->N5 Ions N6 Data Analysis N5->N6 Spectra

Figure 1: Self-validating LC-HRMS workflow for 7-Fluoro-5-methyl-1-indanone characterization.

Data Presentation & Fragmentation Dynamics

Upon isolation of the [M+H]⁺ precursor, collision-induced dissociation (CID) yields highly specific product ions. The primary fragmentation event is the neutral loss of carbon monoxide (CO, -27.9949 Da) from the cyclopentanone moiety, a hallmark of indanone derivatives . This results in the formation of a stable fluoro-methyl-indenyl cation (m/z 137.0767).

Subsequently, at higher collision energies, the expulsion of hydrogen fluoride (HF, -20.0062 Da) occurs. This secondary fragmentation confirms the presence of the fluorine atom on the aromatic ring, yielding a conjugated hydrocarbon cation (m/z 117.0705).

Table 1: HRMS Precursor Ion Parameters
AnalyteChemical FormulaAdductTheoretical m/zExpected Mass ErrorIsotopic Pattern
7-Fluoro-5-methyl-1-indanoneC₁₀H₉FO[M+H]⁺165.0716< 2.0 ppmM+1 (~11.0% relative to M)
System BlankN/AN/AN/AN/ANo peaks > 1e4 threshold
Table 2: Diagnostic MS/MS Fragmentation Pathways
Fragment m/zNeutral LossMass Diff (Da)Putative Ion StructureRelative Abundance
165.0716 None (Precursor)0.0000[C₁₀H₁₀FO]⁺ (Protonated Indanone)100% (Low CE)
137.0767 -CO27.9949[C₉H₁₀F]⁺ (Fluoro-methyl-indenyl)High
145.0654 -HF20.0062[C₁₀H₉O]⁺ (Methyl-indenone)Low
117.0705 -CO, -HF48.0011[C₉H₉]⁺ (Methyl-indenyl cation)Medium (High CE)

Conclusion

This self-validating HRMS protocol provides a robust framework for the structural confirmation and impurity profiling of 7-Fluoro-5-methyl-1-indanone. By leveraging the causality between mobile phase chemistry, controlled source energetics, and predictable indanone fragmentation pathways (CO and HF neutral losses), analytical scientists can ensure high-confidence data acquisition critical for downstream pharmaceutical development.

References

  • Application of LCMS in small-molecule drug development European Pharmaceutical Review URL:[Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Environmental Science & Technology (via PubMed) URL:[Link]

Method

Application Note: Synthesis of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one via Regioselective Intramolecular Friedel-Crafts Acylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The 1-indanone scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous neuroprotective agents, acetylcholinesterase inhibitors (e.g., donepezil analogs), and monoamine reuptake inhibitors[1]. The synthesis of highly functionalized indanones, such as 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one , requires precise regiochemical control.

While modern palladium-catalyzed Heck-aldol annulations exist, the classical intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids remains the most robust, scalable, and economically viable method for constructing the cyclopentanone ring[2]. This application note details a two-step, self-validating protocol starting from 3-(3-fluoro-5-methylphenyl)propanoic acid, utilizing thionyl chloride ( SOCl2​ ) for acyl chloride activation, followed by an aluminum chloride ( AlCl3​ )-promoted cyclization[3].

Mechanistic Rationale & Regioselectivity (The "Why")

A critical challenge in the synthesis of substituted indanones is predicting and controlling the site of cyclization. The starting material, 3-(3-fluoro-5-methylphenyl)propanoic acid, possesses two available ortho positions relative to the propanoic acid chain: C2 and C6 .

The exclusive formation of the 7-fluoro-5-methyl isomer (cyclization at C6) rather than the 5-fluoro-7-methyl isomer (cyclization at C2) is driven by a synergistic combination of steric and electronic factors:

  • Steric Hindrance: Cyclization at C2 requires the acylium ion to attack between the propanoic chain and the bulky methyl group (van der Waals radius ~2.0 Å). Conversely, cyclization at C6 occurs adjacent to the much smaller fluorine atom (van der Waals radius ~1.47 Å), making the C6 pathway sterically favored.

  • Electronic Activation: The Friedel-Crafts acylation is an electrophilic aromatic substitution ( SE​Ar )[1]. The methyl group is a strong activating group via hyperconjugation (+I, +M), directing electron density to its ortho and para positions. The fluorine atom is inductively withdrawing (-I) but donates electron density via resonance (+M). Position C6 is para to the methyl group (highly activated) and ortho to the fluorine. Position C2 is ortho to the methyl group but para to the fluorine. The dominant para-directing hyperconjugative effect of the methyl group makes C6 significantly more nucleophilic than C2.

Regio Root Regioselectivity Factors (C6 vs C2 Cyclization) Steric Steric Environment Root->Steric Electronic Electronic Activation Root->Electronic S_C6 C6: Adjacent to small F atom (vdW radius 1.47 Å) Steric->S_C6 S_C2 C2: Adjacent to bulky CH3 group (vdW radius ~2.0 Å) Steric->S_C2 E_C6 C6: Para to CH3 (Strongly Activated) Ortho to F Electronic->E_C6 E_C2 C2: Ortho to CH3 Para to F (Net Deactivated) Electronic->E_C2 Favored C6 Cyclization Highly Favored (Yields 7-Fluoro-5-methyl-1-indanone) S_C6->Favored E_C6->Favored

Caption: Steric and electronic factors driving the exclusive C6 regioselectivity.

Why SOCl2​ / AlCl3​ instead of Polyphosphoric Acid (PPA)?

While direct cyclization using PPA or Eaton's reagent is a "one-pot" approach[4], it requires harsh heating (80–120 °C) which can lead to the demethylation or polymerization of electron-rich aromatic systems. The two-step protocol utilizing SOCl2​ followed by AlCl3​ allows the cyclization to proceed at 0 °C to room temperature, strictly preserving the integrity of the fluorinated and methylated ring[5].

G A 3-(3-Fluoro-5-methylphenyl) propanoic acid B Acyl Chloride Intermediate A->B SOCl2, DMF (cat.) DCM, Reflux C Acylium Ion (Electrophile) B->C AlCl3 (Lewis Acid) DCM, 0 °C D Regioselective Attack at C6 (Para to CH3) C->D Intramolecular Cyclization E 7-Fluoro-5-methyl- 2,3-dihydro-1H-inden-1-one D->E Deprotonation & Workup

Caption: Workflow and regioselective pathway for the synthesis of 7-fluoro-5-methyl-1-indanone.

Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to Step 2 without confirming the success of Step 1 via the described In-Process Control (IPC).

Step 1: Preparation of the Acyl Chloride Intermediate
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add 3-(3-fluoro-5-methylphenyl)propanoic acid (5.0 g, 27.4 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Add thionyl chloride ( SOCl2​ , 3.0 mL, 41.1 mmol, 1.5 eq) dropwise at room temperature, followed by 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to gentle reflux (40 °C) for 2.5 hours.

  • In-Process Control (IPC) - Self-Validation: Remove a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly polar baseline acid and the appearance of the corresponding non-polar methyl ester confirms 100% conversion to the acyl chloride.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . Co-evaporate twice with anhydrous toluene (2 x 10 mL) to ensure complete removal of SOCl2​ traces. The crude acyl chloride is used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation
  • Setup: In a separate flame-dried 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride ( AlCl3​ , 4.38 g, 32.9 mmol, 1.2 eq) in anhydrous DCM (80 mL). High dilution (0.05 M - 0.1 M) is critical here to prevent intermolecular dimerization/polymerization.

  • Cyclization: Cool the AlCl3​ suspension to 0 °C using an ice bath. Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the AlCl3​ suspension over 30 minutes via an addition funnel[6].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The solution will typically turn a deep red/brown color, indicating the formation of the Lewis acid-product complex[5].

  • IPC: Quench a 50 µL aliquot in 1M HCl and extract with ethyl acetate. TLC should show a single UV-active spot corresponding to the indanone.

Step 3: Quenching, Workup, and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl to decompose the aluminum complex. Stir vigorously until the organic layer turns yellow/orange.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer and extract the aqueous layer with additional DCM (2 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M NaOH (50 mL) to remove any unreacted carboxylic acid, water (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes to 10% EtOAc in Hexanes) to afford 7-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one as a pale yellow to white solid.

Quantitative Data & Characterization

Table 1: Reaction Parameters & Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-(3-Fluoro-5-methylphenyl)propanoic acid182.201.05.0 gStarting Material
Thionyl Chloride ( SOCl2​ )118.971.53.0 mLChlorinating Agent
N,N-Dimethylformamide (DMF)73.09Cat. (0.05)2 dropsCatalyst
Aluminum Chloride ( AlCl3​ )133.341.24.38 gLewis Acid Promoter
Dichloromethane (DCM)84.93-140 mL totalSolvent
7-Fluoro-5-methyl-1-indanone 164.18 - ~3.8 g (85% expected) Target Product
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ ~2.40 (s, 3H)C5- CH3​ (Methyl group)
δ ~2.70 (m, 2H)C2- CH2​ (Aliphatic ring)
δ ~3.05 (m, 2H)C3- CH2​ (Aliphatic ring)
δ ~6.80 (d, J≈9.5 Hz, 1H)Ar-H (C6) - Coupled to ortho-Fluorine
δ ~7.00 (s, 1H)Ar-H (C4) - Meta to F, fine coupling possible
13 C NMR (100 MHz, CDCl3​ ) δ ~204.5C1 (Carbonyl C=O )
δ ~159.0 (d, JCF​≈255 Hz)C7 (C-F carbon)
ESI-MS (Positive Mode) m/z 165.1 [M+H]+

Troubleshooting & Quality Control

  • Issue: High levels of polymeric/dimeric byproducts.

    • Causality: Intermolecular Friedel-Crafts acylation outcompeting the intramolecular pathway.

    • Solution: Ensure the AlCl3​ cyclization step is performed under high dilution conditions ( 0.1 M). Do not add the Lewis acid to a concentrated solution of the acyl chloride.

  • Issue: Recovery of starting carboxylic acid after workup.

    • Causality: Incomplete acyl chloride formation or hydrolysis of the acyl chloride prior to cyclization.

    • Solution: Strictly adhere to the methanol-quench IPC. Ensure all glassware is flame-dried and the AlCl3​ used is from a fresh, anhydrous bottle (it should be a free-flowing pale yellow/white powder, not clumped or fuming excessively).

  • Issue: Loss of the fluorine atom (Defluorination).

    • Causality: Excessive reaction temperatures or prolonged exposure to strong Lewis acids.

    • Solution: Maintain the reaction temperature at or below room temperature (20-25 °C). Do not reflux the AlCl3​ mixture.

Sources

Application

Application Note: Advanced Derivatization Techniques for 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Introduction and Mechanistic Rationale 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a highly versatile, privileged scaffold frequently utilized in medicinal chemistry and materials science. The unique substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a highly versatile, privileged scaffold frequently utilized in medicinal chemistry and materials science. The unique substitution pattern of this molecule—a strongly electron-withdrawing fluorine atom at the C7 position and an electron-donating methyl group at the C5 position—imparts distinct electronic and steric properties to the indanone core.

From a mechanistic perspective, the C7-fluorine atom significantly enhances the electrophilicity of the adjacent C1-carbonyl via inductive effects. While this accelerates nucleophilic attack, the proximity of the fluorine atom also provides a steric shield that can dictate the diastereoselectivity of incoming nucleophiles. Conversely, the C5-methyl group serves as an excellent handle for late-stage benzylic functionalization, allowing for the expansion of the fused carbocyclic framework 1[1].

This application note outlines three robust, field-proven methodologies for derivatizing this scaffold: C1 reductive amination, C2 phase-transfer alkylation, and C5 benzylic bromination.

OverallStrategy Core 7-Fluoro-5-methyl- 2,3-dihydro-1H-inden-1-one C1 C1-Carbonyl Modification Core->C1 C2 C2-Alpha Alkylation Core->C2 C5 C5-Benzylic Functionalization Core->C5 RedAm Reductive Amination (C-N Bond Formation) C1->RedAm Enolate PTC Alkylation (C-C Bond Formation) C2->Enolate Radical Radical Bromination (C-Br Bond Formation) C5->Radical

Strategic derivatization pathways for the 7-Fluoro-5-methyl-1-indanone scaffold.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical markers for the three primary derivatization workflows.

Derivatization PathwayTarget MoietyKey Reagents & CatalystsTemp / TimeExpected YieldKey Analytical Marker (1H-NMR)
C1 Reductive Amination 1-AminoindaneR-NH₂, NaBH(OAc)₃, AcOH0 °C to RT, 4–6 h75–85%Shift of C1-H to ~4.2 ppm (m)
C2 PTC Alkylation 2-AlkylindanoneR-X, NaOH (aq), TBABRT, 2–8 h70–90%Loss of C2-CH₂, new C2-H at ~2.8 ppm
C5 Benzylic Bromination 5-(Bromomethyl)NBS, AIBN, PhCF₃80 °C, 3–5 h65–80%Shift of C5-CH₃ (2.4 ppm) to CH₂Br (~4.5 ppm)

Experimental Protocols & Workflows

C1-Carbonyl Modification: Reductive Amination

Causality & Rationale: Reductive amination is a foundational method for C-N bond formation, involving the in-situ formation of an imine followed by its reduction to a secondary amine 2[2]. The enhanced electrophilicity of the C1 carbonyl due to the C7-fluorine accelerates hemiaminal formation. However, classical reductive amination conditions often lead to unselective reactions or premature reduction of the ketone to the corresponding indanol 3[3]. To prevent this, sodium triacetoxyborohydride (STAB) is utilized. STAB is a mild reducing agent that selectively reduces the protonated iminium ion over the starting ketone.

Self-Validating Protocol:

  • Imine Formation: Dissolve 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • pH Optimization: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~4.5. Self-Validation Checkpoint: The formation of the imine intermediate must be tracked via Thin Layer Chromatography (TLC). Do not proceed to the next step until the starting indanone is fully consumed.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Self-Validation Checkpoint: The NaHCO₃ serves a dual purpose: it safely destroys unreacted hydride and neutralizes the acetic acid, ensuring the secondary amine product is fully deprotonated and partitions exclusively into the organic layer. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

ReductiveAmination Ketone 7-Fluoro-5-methyl- indan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (H+ cat.) Amine Primary Amine (e.g., R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O Product Secondary Amine Derivative Imine->Product NaBH(OAc)3

Reaction pathway for the reductive amination of 7-Fluoro-5-methyl-1-indanone.

C2-Alpha Alkylation via Phase-Transfer Catalysis (PTC)

Causality & Rationale: Alkylation of the C2 position traditionally requires harsh, strictly anhydrous conditions (e.g., NaH in THF). By utilizing Phase-Transfer Catalysis (PTC), we can generate a reactive enolate ion pair at the biphasic interface. The reactivity of indan-1-ones towards alkylation under PTC conditions is highly efficient for yielding 2-substituted derivatives 4[4]. The C7-fluorine slightly increases the acidity of the C2 protons, facilitating deprotonation by aqueous NaOH.

Self-Validating Protocol:

  • Biphasic Setup: Dissolve the indanone (1.0 eq) and the alkyl halide electrophile (1.5 eq) in toluene. Add tetrabutylammonium bromide (TBAB, 0.1 eq) as the phase-transfer catalyst.

  • Enolization & Alkylation: Add a 50% (w/w) aqueous NaOH solution. Stir the biphasic mixture vigorously (>800 rpm) at room temperature. Self-Validation Checkpoint: The color of the mixture often deepens (yellow/orange) upon enolate formation. If the organic layer remains pale and starting material persists on TLC, the stirring rate is insufficient, as the reaction rate is heavily dependent on the interfacial surface area.

  • Workup: Separate the layers. Wash the organic layer sequentially with water and 1M HCl. Self-Validation Checkpoint: The acidic wash is critical; it ensures the removal of any residual phase-transfer catalyst and neutralizes alkaline carryover, which could otherwise cause downstream degradation.

AlphaAlkylation Substrate 7-Fluoro-5-methyl- indan-1-one Enolate Phase-Transferred Enolate Ion Pair Substrate->Enolate Deprotonation at Interface Base Aqueous NaOH + TBAB (PTC) Base->Enolate Alkylated 2-Alkyl-7-fluoro-5-methyl- indan-1-one Enolate->Alkylated Nucleophilic Attack (SN2) Electrophile Alkyl Halide (R-X) (Organic Phase) Electrophile->Alkylated

Mechanism of Phase-Transfer Catalyzed (PTC) C2-alpha alkylation.

C5-Benzylic Functionalization: Radical Bromination

Causality & Rationale: The C5-methyl group is primed for radical functionalization (Wohl-Ziegler reaction). Because the C7-fluorine is meta to this position, it exerts negligible electronic deactivation on the transient benzylic radical. By using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), the benzylic position is selectively brominated, providing a versatile electrophilic handle for subsequent cross-coupling.

Self-Validating Protocol:

  • Initiation: Dissolve the indanone (1.0 eq) in anhydrous trifluorotoluene (a greener alternative to CCl₄). Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Propagation: Reflux the mixture at 80 °C under an inert argon atmosphere. Self-Validation Checkpoint: The progress of the Wohl-Ziegler reaction is visually self-indicating. The dense, insoluble NBS powder at the bottom of the flask will gradually be replaced by succinimide, which floats to the surface of the solvent. Complete conversion is indicated when all solid material has migrated to the surface.

  • Workup: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite, wash with cold solvent, and concentrate the filtrate to yield the crude 5-(bromomethyl) derivative.

References

  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Benchchem. 2

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. 1

  • PTC-ALKYLATION AND MICHAEL ADDITION OF INDANONES; SYNTHESIS OF 2-SUBSTITUTED INDANONES. Taylor & Francis. 4

  • Development of CPA-Catalyzed b-Selective Reductive Amination of Cardenolides for the Synthesis of Hydrolytically Stable Analogs. ChemRxiv. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Indanones

Welcome to the technical support guide for the synthesis of fluorinated indanones. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of fluorinated indanones. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated indanones are critical structural motifs in pharmaceuticals and advanced materials, but their preparation is often plagued by challenging side reactions.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols and strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis of fluorinated indanones, particularly via intramolecular Friedel-Crafts cyclization of fluorinated 3-arylpropanoic acids or related precursors.

Category 1: Low or No Yield of the Target Indanone

Question 1: My Friedel-Crafts cyclization of a fluoro-substituted 3-phenylpropanoic acid is giving very low yields or failing completely. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge, and the cause often lies in the deactivating effect of the fluorine substituent on the aromatic ring. The strongly electron-withdrawing nature of fluorine makes the ring less nucleophilic and thus less reactive towards the electrophilic acylium ion intermediate required for cyclization.[1][2]

Here is a systematic approach to troubleshoot this issue:

  • Causality: The core issue is insufficient electrophilic aromatic substitution. The reaction's success hinges on the aromatic ring being electron-rich enough to attack the acylium ion. Fluorine's inductive effect powerfully counteracts this.[1]

  • Immediate Actions:

    • Increase Catalyst Potency & Stoichiometry: Standard Lewis acids like AlCl₃ may be insufficient.[2] Switch to stronger Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA).[3][4] Often, stoichiometric or even excess amounts of the catalyst are required to drive the reaction forward.[4][5] For instance, using 3-5 equivalents of TfOH can significantly improve yields where catalytic amounts fail.[4]

    • Elevate Reaction Temperature: Forcing conditions are often necessary. Monitor the reaction by TLC or GC-MS while gradually increasing the temperature.[2] Reactions that are sluggish at room temperature may proceed efficiently at 80°C or higher.[4]

    • Ensure Anhydrous Conditions: Friedel-Crafts catalysts are extremely sensitive to moisture.[2][6] Ensure all glassware is oven- or flame-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar). Water will quench the catalyst, halting the reaction.

  • Workflow Diagram: The following chart illustrates a decision-making process for addressing low yields.

    Caption: Troubleshooting workflow for low indanone yield.

Category 2: Formation of Byproducts

Question 2: My reaction is producing significant amounts of a high-molecular-weight, tar-like substance instead of my indanone. What is happening?

Answer: This strongly suggests that intermolecular acylation is outcompeting the desired intramolecular cyclization. Instead of the acylium ion reacting with its own aromatic ring, it reacts with the aromatic ring of another molecule, leading to dimers, oligomers, and eventually polymer chains.[3][6]

  • Causality: This side reaction is concentration-dependent. At high concentrations, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction increases significantly.

  • Solutions:

    • Employ High-Dilution Conditions: The most effective solution is to run the reaction at a much lower concentration. This kinetically favors the intramolecular pathway. Try decreasing the concentration by a factor of 5 or 10.

    • Slow Addition: Instead of adding the substrate to the acid all at once, use a syringe pump to add the substrate slowly over several hours. This keeps the instantaneous concentration of the reactive acylium ion intermediate very low, further promoting intramolecular cyclization.

Question 3: I am observing the formation of an unexpected regioisomer alongside my target fluorinated indanone. How can I improve regioselectivity?

Answer: The formation of regioisomers is a classic challenge in Friedel-Crafts chemistry, governed by the directing effects of substituents on the aromatic ring.[2][6] The fluorine atom itself, being an ortho-, para-director (due to resonance) but inductively deactivating, complicates predictions.

  • Causality: The acylium ion will attack the most nucleophilic position on the aromatic ring that is sterically accessible. The final product ratio is a delicate balance of electronic and steric effects.[2]

  • Strategies for Control:

    • Choice of Acid Catalyst: The regiochemical outcome can be highly dependent on the acid catalyst. For example, in PPA-catalyzed cyclizations, the phosphorus pentoxide (P₂O₅) content can influence the mechanism and, therefore, the isomeric ratio.[3] It is worthwhile to screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, NbCl₅) and Brønsted acids (TfOH, PPA) to find the optimal selectivity for your specific substrate.[3][7]

    • Solvent Effects: The polarity of the solvent can influence the distribution of isomers.[2] Non-polar solvents may favor one isomer, while more polar solvents (like nitromethane) might favor another. A solvent screen is a valuable optimization step.

    • Steric Hindrance: If possible, modify the precursor to include a bulky blocking group that sterically disfavors cyclization at the undesired position. This group can be removed in a subsequent step.

Question 4: During the synthesis of a difluorinated or polyfluorinated indanone, I am seeing products that appear to have lost a fluorine atom. What is this side reaction?

Answer: This is likely a defluorination or hydrodehalogenation side reaction. While the C-F bond is the strongest carbon-halogen bond, it is not inert, especially under harsh reaction conditions or in the presence of certain nucleophiles or reducing agents.[8]

  • Causality: The mechanism can be complex. In some cases, it may involve nucleophilic aromatic substitution, where a nucleophile (even a weak one generated in situ) displaces the fluoride ion.[9][10][11] Alternatively, under certain conditions, a hydride equivalent can lead to hydrogenolysis, replacing the C-F bond with a C-H bond.[8] Highly fluorinated aromatic compounds can be susceptible to decomposition under strong acid at high temperatures.[12]

  • Mitigation Strategies:

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. The goal is to find conditions that are just sufficient for cyclization without promoting dehalogenation.

    • Scrutinize Reagents for Nucleophiles/Reductants: Ensure all reagents are pure and free from contaminants that could act as nucleophiles or reducing agents.

    • Consider Alternative Synthetic Routes: If dehalogenation is persistent, it may be necessary to introduce the fluorine atom after the indanone core has been formed. Electrophilic fluorinating agents like Selectfluor® can be used on a pre-formed indanone enolate.[13][14]

Side Reaction Primary Cause Key Solution(s)
Polymerization High substrate concentrationRun reaction under high dilution; slow addition of substrate.[3][6]
Regioisomer Formation Electronic/steric effectsScreen different acid catalysts (Lewis vs. Brønsted); vary solvent polarity.[2][3][6]
Defluorination Harsh conditions, nucleophilesUse milder temperatures/times; consider post-cyclization fluorination.[8][9][12]
Over-fluorination Excess fluorinating agentUse stoichiometric amount of fluorinating agent; monitor reaction closely.[13]
Table 1: Summary of Common Side Reactions and Solutions.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the 3-(fluorophenyl)propanoic acid or the corresponding acid chloride for the cyclization? A: Both are viable, but they have different requirements. The direct cyclization of the carboxylic acid is atom-economical but requires stronger acids (like PPA or TfOH) and often higher temperatures to generate the acylium ion in situ.[2] Using the acid chloride allows for milder conditions with standard Lewis acids like AlCl₃, but it adds an extra synthetic step and generates corrosive HCl gas.[2] If your substrate is sensitive, the acid chloride route may provide better control.

Q2: How can I effectively purify my crude fluorinated indanone from the reaction byproducts? A: A combination of techniques is usually necessary.

  • Aqueous Workup: First, quench the reaction carefully (e.g., pouring onto ice) and perform an aqueous wash to remove the bulk of the acid catalyst.

  • Column Chromatography: This is the most common method for separating regioisomers and other byproducts. Use a gradient elution (e.g., hexane/ethyl acetate) to resolve the components.[15]

  • Recrystallization: If a solid, recrystallization is an excellent final step for achieving high purity.[16] A common technique involves dissolving the crude product in a minimal amount of a hot solvent (like isopropanol) and allowing it to cool slowly to form crystals.[16]

Q3: Can I use electrophilic fluorination on a pre-existing indanone to make my product? A: Yes, this is an excellent alternative strategy, especially if the Friedel-Crafts cyclization of the fluorinated precursor is problematic. The indanone can be deprotonated to form an enolate, which is then quenched with an electrophilic fluorine source like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[13][17] This approach offers good control over the site of fluorination (typically at the α-position to the carbonyl). Research has shown this method is effective for producing mono- and difluorinated indanones.[13][18]

Key Experimental Protocols

Protocol 1: General Procedure for TfOH-Mediated Intramolecular Friedel-Crafts Cyclization

This protocol provides a robust starting point for the cyclization of a fluoro-substituted 3-phenylpropanoic acid.

  • Preparation: Under an inert atmosphere (N₂), add triflic acid (TfOH, 5.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe. Cool the acid to 0°C in an ice bath.

  • Substrate Addition: Dissolve the 3-(fluorophenyl)propanoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, 0.1 M). Add this solution dropwise to the cold, stirring TfOH over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-80°C. Monitor the reaction progress by TLC or GC-MS every hour.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly pour it over a stirred mixture of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization.[16]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Diagram: Reaction Mechanism

Caption: Key steps in the acid-catalyzed cyclization.

References
  • Benchchem. Technical Support Center: 5-Fluoro-1-indanone Purification.
  • ResearchGate. (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. (2020).
  • Benchchem. Troubleshooting low yields in indanone synthesis.
  • Benchchem. Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • Benchchem. Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Benchchem. Technical Support Center: Friedel-Crafts Synthesis of Indanones.
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. Available from: [Link]

  • Fountain, A. W., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Applied Sciences, 2(1), 61-99. Available from: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available from: [Link]

  • ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (2025). Available from: [Link]

  • Google Patents. CN108329197A - A kind of preparation method of indanone compounds.
  • Wikipedia. Dehalogenation. Available from: [Link]

  • Al-Harrasi, A., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6699. Available from: [Link]

  • ResearchGate. Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Prod. Available from: [Link]

  • ResearchGate. Optimization Conditions for the Synthesis of Indanone 4df. Available from: [Link]

  • Royal Society of Chemistry. Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. (2014). Available from: [Link]

  • ResearchGate. Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution | Request PDF. (2025). Available from: [Link]

  • ChemRxiv. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. (2023). Available from: [Link]

  • Semantic Scholar. Dehalogenation of aromatics by nucleophilic aromatic substitution. Available from: [Link]

  • Candeias, N. R., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1438. Available from: [Link]

  • Jiang, X., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 765-825. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Available from: [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Synthesis of Substituted Indanones

Welcome to the Advanced Technical Support Center for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation. This guide is specifically engineered for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation. This guide is specifically engineered for researchers, scientists, and drug development professionals. It addresses the mechanistic causality behind regioisomer formation and provides self-validating protocols to ensure high-fidelity cyclization.

Mechanistic Overview & Regioselectivity Logic

When performing an intramolecular Friedel-Crafts acylation on meta-substituted 3-arylpropanoic acids, the electrophilic acylium ion intermediate can attack two distinct ortho positions relative to the propanoic chain[1]. This competing pathway results in a mixture of regioisomers (e.g., 4-substituted vs. 6-substituted 1-indanones)[2]. Controlling this divergence requires precise manipulation of the catalyst's steric bulk, the solvent's polarity, and the thermodynamic environment[2][3].

Regioselectivity Start 3-(m-Tolyl)propanoic acid Acylium Acylium Ion Generation (Acid Catalyst) Start->Acylium LowP2O5 Low P2O5 PPA (~76%) or Eaton's Reagent Acylium->LowP2O5 HighP2O5 High P2O5 PPA (~83%) or High Temp Acylium->HighP2O5 Isomer4 4-Methyl-1-indanone (Cyclization at C2) LowP2O5->Isomer4 Favors sterically hindered attack Isomer6 6-Methyl-1-indanone (Cyclization at C6) HighP2O5->Isomer6 Favors less hindered attack

Reaction pathways for the regioselective intramolecular Friedel-Crafts acylation.

Troubleshooting Guides & FAQs

Q1: I am cyclizing 3-(m-tolyl)propanoic acid, but I keep getting an inseparable mixture of 4-methyl-1-indanone and 6-methyl-1-indanone. How can I selectively synthesize the 4-methyl isomer? A1: Regioselectivity is highly dependent on the composition of the polyphosphoric acid (PPA) used as the catalyst[1][3]. The degree of hydrolysis of PPA effectively switches the regioselectivity[3]. Using PPA with a lower phosphoric anhydride (P₂O₅) content (approx. 76%) favors the sterically hindered 4-methyl-1-indanone[1]. Conversely, a high P₂O₅ content (approx. 83%) favors the 6-methyl-1-indanone[1]. For a milder approach, Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) can drive regioselective outcomes by preventing thermodynamic equilibration[1].

Q2: My direct cyclization of the carboxylic acid using PPA yields tarry byproducts and low conversion. How can I improve the yield and purity? A2: Direct cyclization in PPA requires harsh conditions that can lead to substrate decomposition[2]. To build a self-validating, high-yield system, convert the carboxylic acid to an acyl chloride first[2][4]. Treating the acid with oxalyl chloride, followed by the addition of a Lewis acid like Aluminum Chloride (AlCl₃) in anhydrous dichloromethane (DCM), provides a significantly cleaner reaction profile[2][5]. Note that substrates with coordinating groups (like nitriles) may require excess AlCl₃ (e.g., 2.4 equivalents) to overcome catalyst sequestration[5].

Q3: Are there greener alternatives to harsh Brønsted acids or stoichiometric AlCl₃? A3: Yes. Transition metal triflates (such as Er(OTf)₃ or Tb(OTf)₃) and niobium pentachloride (NbCl₅) have emerged as highly efficient catalysts for intramolecular Friedel-Crafts acylations[6][7]. Metal triflates are particularly effective when combined with ionic liquids or microwave irradiation, offering a recoverable catalytic system with short reaction times[6]. NbCl₅ uniquely acts as both the reagent to form the acyl chloride and the catalyst for cyclization[7].

Quantitative Data: Catalyst Effects on Regioselectivity

To assist in experimental design, the following table summarizes the expected regioselective outcomes based on the catalyst system used for meta-substituted 3-arylpropanoic acids[1][3]:

Catalyst SystemP₂O₅ Content / EquivTemperatureMajor RegioisomerMechanistic Driver
Low-P₂O₅ PPA ~76% (105% H₃PO₄)60–80 °C4-SubstitutedKinetic control; favored by higher water content altering the active electrophile.
High-P₂O₅ PPA ~83% (115% H₃PO₄)60–80 °C6-SubstitutedThermodynamic control; less sterically hindered attack favored by polymeric chains.
Eaton's Reagent 10 wt% P₂O₅ in MsOHRoom Temp4-SubstitutedMild conditions prevent thermodynamic equilibration.
AlCl₃ (via Acyl Chloride) 1.2 – 2.5 equiv0 °C to RTSubstrate DependentStrong Lewis acid coordination; highly sensitive to electronic directing groups.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis using Tuned PPA

Objective: Synthesis of 4-Methyl-1-indanone via kinetic control[1].

ProtocolA Step1 1. Heat 105% PPA to 60 °C Step2 2. Add 3-(m-tolyl)propanoic acid portion-wise Step1->Step2 Step3 3. Stir at 60-70 °C (Kinetic Control) Step2->Step3 Step4 4. Quench over crushed ice Step3->Step4 Step5 5. Extract (EtOAc) & Wash (NaHCO3) Step4->Step5 Step6 6. Recrystallize (4-Methyl-1-indanone) Step5->Step6

Step-by-step methodology for PPA-mediated regioselective indanone synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, add 10 parts (by weight) of commercial 105% PPA (approx. 76% P₂O₅)[1].

  • Substrate Addition: Heat the PPA to 60 °C to decrease viscosity. Slowly add 1 equivalent of 3-(m-tolyl)propanoic acid in small portions to ensure even distribution[1].

  • Cyclization: Maintain the reaction temperature strictly between 60–70 °C. Causality Note: Exceeding 80 °C provides enough thermal energy to overcome the activation barrier for the thermodynamic product, reducing the regioselectivity for the 4-methyl isomer[1].

  • Monitoring: Stir for 2–4 hours, monitoring the disappearance of the starting material via TLC.

  • Quenching: Pour the hot, viscous mixture onto crushed ice with vigorous stirring to hydrolyze the PPA[2].

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ to remove unreacted acid, dry over Na₂SO₄, and concentrate[2]. Purify via recrystallization (hexane/ethyl acetate) to isolate the solid 4-methyl-1-indanone from the oily 6-methyl isomer[1].

Protocol B: Mild Two-Step Synthesis via Acyl Chloride and AlCl₃

Objective: High-yield synthesis avoiding harsh acidic decomposition[2][5].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve 1 equivalent of the 3-arylpropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C[2].

  • Activation: Add 1.5 equivalents of oxalyl chloride dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops)[2][5]. Causality Note: DMF forms the Vilsmeier-Haack type intermediate, significantly accelerating the conversion of the acid to the highly reactive acyl chloride.

  • Degassing: Allow the mixture to warm to room temperature and stir until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve the crude acyl chloride in anhydrous DCM[2].

  • Friedel-Crafts Acylation: Cool the solution to 0 °C. Portion-wise, add 1.2 to 2.4 equivalents of anhydrous AlCl₃[5]. Causality Note: If the substrate contains Lewis-basic coordinating groups (e.g., nitriles), use >2 equivalents of AlCl₃ to account for catalyst sequestration[5].

  • Reaction & Workup: Stir at 0 °C for 30 minutes, then warm to room temperature[2]. Once complete, carefully quench by pouring into a mixture of crushed ice. Extract with DCM, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate[2].

Sources

Troubleshooting

Troubleshooting polyphosphoric acid (PPA)-mediated cyclization for indanone synthesis

Welcome to the technical support center for polyphosphoric acid (PPA)-mediated indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polyphosphoric acid (PPA)-mediated indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the complexities of this transformation and achieve optimal results.

First-Response Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during PPA-mediated cyclization.

Q1: My reaction mixture turned dark brown or black immediately upon heating. What happened?

A1: This is indicative of charring or polymerization, a common issue when reaction temperatures are too high or heating is too rapid.[1] PPA is a potent dehydrating agent, and excessive heat can lead to uncontrolled side reactions.

  • Immediate Action: Reduce the temperature immediately.

  • Preventative Measures:

    • Heat the reaction mixture gradually and maintain a consistent internal temperature, typically between 60-90 °C.[2][3]

    • Ensure vigorous stirring to promote even heat distribution, which is crucial given the high viscosity of PPA.[1]

    • Use the minimum effective temperature required for cyclization, which can be determined through small-scale optimization experiments.

Q2: My yield of indanone is very low or I recovered mostly starting material. What are the likely causes?

A2: Low yield is a multifaceted problem that can stem from several factors.[4][5]

  • Insufficient Activation: The reaction temperature may be too low, or the reaction time too short to overcome the activation energy for cyclization.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][6]

  • Poor PPA Quality: PPA is highly hygroscopic. Old or improperly stored PPA can absorb atmospheric moisture, reducing its effective P₂O₅ content and, consequently, its catalytic activity.[1] Always use fresh, high-quality PPA from a sealed container.[1]

  • Substrate Deactivation: If your 3-arylpropanoic acid precursor has strong electron-withdrawing groups on the aromatic ring, the intramolecular Friedel-Crafts acylation will be significantly more difficult.[5]

  • Inadequate PPA-to-Substrate Ratio: PPA serves as both the catalyst and the solvent. An insufficient amount may lead to an incomplete reaction. A common ratio is a 10:1 excess by weight of PPA to the starting acid.[1]

Q3: The work-up is difficult. The PPA is a viscous gum and hard to handle. How can I improve this?

A3: The work-up of PPA reactions is notoriously challenging due to its high viscosity and the highly exothermic nature of its hydrolysis.[7]

  • Standard Procedure: The key is a slow, controlled quench. Allow the reaction mixture to cool slightly (but not solidify) and pour it carefully and in portions onto a large amount of crushed ice with vigorous stirring.[2][8] This manages the exotherm and breaks down the polyphosphate chains into manageable phosphoric acid.

  • Extraction Issues: After quenching, the product must be extracted with an organic solvent. If emulsions form, a wash with a saturated solution of NaCl (brine) can help break them up.[1][9]

Q4: My final product is contaminated with a regioisomer. How can I improve selectivity?

A4: Regioselectivity is a known challenge, especially with substituted arylpropanoic acids. The position of cyclization is directed by the electronic and steric effects of the substituents on the aromatic ring. Interestingly, the P₂O₅ content in the PPA itself can influence the product distribution.[10][11]

  • PPA Concentration: It has been observed that PPA with a lower P₂O₅ content may favor the formation of the indanone isomer where an electron-donating group is meta to the new carbonyl, while PPA with a high P₂O₅ content tends to favor ortho or para products.[10] Experimenting with different grades of PPA could provide a route to the desired isomer.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of complex problems and offers advanced solutions.

Scenario 1: Persistent Low Yield Despite Standard Optimizations

You have optimized temperature, time, and PPA ratio, but the yield remains stubbornly low.

Possible Cause: The substrate may be fundamentally unsuited for PPA, or an alternative activating agent is required.

Troubleshooting Workflow:

start Low Yield Encountered check_purity Verify Starting Material Purity (NMR, mp) Is it >98% pure? start->check_purity purify Purify by Recrystallization or Chromatography check_purity->purify No check_substrate Analyze Substrate Electronics Does it have strong EWGs? check_purity->check_substrate Yes purify->start check_substrate->start No (Re-evaluate basics: Temp, Time, PPA quality) use_alternative Consider Alternative Reagents check_substrate->use_alternative Yes eaton Eaton's Reagent (P₂O₅ in MsOH) - Milder Conditions - Less Viscous use_alternative->eaton acyl_chloride Convert to Acyl Chloride + Lewis Acid (e.g., AlCl₃) - Two steps - Moisture sensitive use_alternative->acyl_chloride success Yield Improved eaton->success acyl_chloride->success

Caption: Troubleshooting workflow for low yield.

Advanced Solutions:

  • Switch to Eaton's Reagent: Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), is a powerful alternative to PPA.[12][13] It is less viscous, making it easier to handle, and often promotes cyclization under milder conditions and with higher yields.[13][14]

  • Convert to the Acyl Chloride: While adding a step, converting the 3-arylpropanoic acid to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by intramolecular Friedel-Crafts acylation with a Lewis acid like AlCl₃ can be much more effective for deactivated systems.[15]

Scenario 2: Product Isolation is Complicated by Polymerization and Dark Tars

Even with temperature control, the reaction produces significant polymeric byproducts that complicate purification.

Possible Cause: High concentrations of the starting material can favor intermolecular acylation, leading to high molecular weight polymers.[4][5]

Advanced Solutions:

  • High-Dilution Conditions: Instead of running the reaction "neat" in PPA, consider adding a co-solvent. High-boiling, non-polar solvents like xylene can be used with PPA.[7] This allows for better temperature control and, by diluting the substrate, can favor the desired intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: Add the 3-arylpropanoic acid substrate slowly, in portions, to the hot PPA. This keeps the instantaneous concentration of the substrate low, further discouraging intermolecular side reactions.[4]

Standard Operating Protocol: Synthesis of 1-Indanone

This protocol details the cyclization of 3-phenylpropanoic acid as a representative example.

Safety First: Polyphosphoric acid is highly corrosive and causes severe skin burns and eye damage.[16][17] Its reaction with water is highly exothermic. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Conduct the reaction and work-up in a well-ventilated fume hood.[18]

Materials & Equipment:

  • 3-phenylpropanoic acid

  • Polyphosphoric acid (PPA, commercial grade, ~85% P₂O₅)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle with a temperature controller and probe

  • Large beaker with crushed ice

  • Separatory funnel

Experimental Workflow Diagram:

cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Flask Add PPA (~10 wt. eq.) and 3-phenylpropanoic acid (1 eq.) B 2. Heat & Stir Gradually heat to 80-90°C with vigorous mechanical stirring. A->B C 3. Monitor Reaction Use TLC to track consumption of starting material (typically 30-60 min). B->C D 4. Quench Cool slightly. Pour mixture slowly onto crushed ice. C->D E 5. Extract Transfer to sep. funnel. Extract with DCM (3x). D->E F 6. Wash Wash combined organic layers with: - Sat. NaHCO₃ (until basic) - Brine E->F G 7. Dry & Concentrate Dry over MgSO₄, filter, and remove solvent via rotary evaporation. F->G H 8. Purify Purify crude product by column chromatography or recrystallization. G->H

Caption: Standard workflow for PPA-mediated indanone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (e.g., 50 g). Begin stirring and add 3-phenylpropanoic acid (e.g., 5.0 g).

  • Heating: Immerse the flask in a heating mantle and gently heat the viscous mixture to 80-90 °C. Maintain this temperature and continue vigorous stirring.[2] The mixture should become a more mobile, homogeneous solution.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up - Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool for a few minutes until it is still pourable but no longer at peak temperature. In a large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.[2]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

  • Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize residual acid), followed by a wash with brine (50 mL) to aid in layer separation.[6][9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 1-indanone by silica gel column chromatography or recrystallization from a suitable solvent system.

Mechanistic Overview

The PPA-mediated cyclization is a classic example of an intramolecular Friedel-Crafts acylation.[6] PPA acts as a Brønsted acid and a dehydrating agent to generate the key electrophile, an acylium ion, which is then attacked by the electron-rich aromatic ring.

sub 3-Arylpropanoic Acid p1 sub->p1 + H⁺ (PPA) activated Protonated Carbonyl p2 activated->p2 - H₂O (PPA) acylium Acylium Ion (Electrophile) p3 acylium->p3 Intramolecular Electrophilic Attack sigma Sigma Complex (Arenium Ion) p4 sigma->p4 - H⁺ product 1-Indanone p1->activated p2->acylium p3->sigma p4->product

Caption: Mechanism of PPA-mediated intramolecular acylation.

Data Summary Table

The choice of acid catalyst can significantly impact reaction outcomes. The table below compares PPA with a common alternative for the synthesis of 1-indanone derivatives.

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MsOH)
Typical Conditions 80-100 °C, neat60-80 °C, neat
Handling Highly viscous, difficult to stir/pourLow viscosity, easy to handle[12]
Yields Moderate to HighOften higher than PPA[13]
Work-up Difficult; highly exothermic quenchDifficult; highly exothermic quench
Primary Advantage Inexpensive and powerfulMilder conditions, better yields[14]
Primary Disadvantage Viscosity, high temps, charring riskMore expensive than PPA

References

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ChemistrySelect. Available at: [Link]

  • POLYPHOSPHORIC ACID - Sdfine. Sdfine. Available at: [Link]

  • Safety Data Sheet: Polyphosphoric Acid. Carl ROTH. Available at: [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. Available at: [Link]

  • Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. YouTube. Available at: [Link]

  • Scope and limitations of the preparation of xanthones using Eaton's reagent. PMC. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

  • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses Procedure. Available at: [Link]

  • PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. PubMed. Available at: [Link]

  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. Available at: [Link]

  • What is the work up process for the reaction involving poly phosphoric acid?. ResearchGate. Available at: [Link]

  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Available at: [Link]

  • Mechanism of acid-catalysed intramolecular acylation. Chemistry Stack Exchange. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Regioselective Synthesis of Indanones. Available at: [Link]

  • A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Indanones. the University of Groningen research portal. Available at: [Link]

  • Workup: About. Chemistry - University of Rochester. Available at: [Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. Available at: [Link]

  • Interrogation of Enantioselectivity in the Photomediated Ring Contractions of Saturated Heterocycles. PMC. Available at: [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

Sources

Optimization

How to avoid polyfluorination during aromatic fluorination reactions

Welcome to the Technical Support Center for aromatic fluorination. Achieving precise monofluorination on aromatic rings is a notorious challenge in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic fluorination. Achieving precise monofluorination on aromatic rings is a notorious challenge in synthetic chemistry. This guide is designed for researchers and drug development professionals who need to troubleshoot and eliminate polyfluorination side reactions during electrophilic aromatic substitution (EAS).

The Causality of Over-Fluorination (Mechanistic Overview)

To stop polyfluorination, we must first understand why it happens. When an electron-rich aromatic ring (such as an aniline, phenol, or anisole derivative) undergoes electrophilic fluorination, the first fluorine atom is introduced. Fluorine is unique among halogens: while its strong electronegativity exerts an electron-withdrawing inductive effect (-I), its lone pairs exert a powerful electron-donating resonance effect (+M)[1].

In the highly polarized transition state of an EAS reaction, this +M effect stabilizes the Wheland intermediate (arenium ion)[2]. Consequently, the newly formed monofluoroarene often remains sufficiently nucleophilic to compete with the unreacted starting material for the remaining electrophilic fluorinating agent[3]. If the reaction kinetics are not strictly controlled, this leads directly to over-fluorination (difluorination or polyfluorination).

Mechanism A Starting Arene (Electron-Rich) B Sigma Complex (Arenium Ion) A->B F+ Attack C Monofluoroarene (Target Product) B->C Deprotonation D Difluoroarene (Polyfluorination) C->D Excess F+, High Temp E Reaction Quench (Na2S2O3) C->E Immediate Isolation

Reaction pathway demonstrating controlled monofluorination versus polyfluorination.

Troubleshooting Guide & FAQs

Q: I am using Selectfluor™ to monofluorinate an N-arylacetamide, but I keep getting a mixture of mono- and di-fluorinated products. How can I stop this? A: Over-fluorination is common when the mono-fluorinated product is of similar or higher reactivity than the starting material[3]. To fix this, you must manipulate the reaction kinetics:

  • Control Stoichiometry: Never use an excess of the fluorinating agent. Use slightly less than one equivalent (e.g., 0.95 eq) to ensure Selectfluor is the limiting reagent[3].

  • Lower the Temperature: Drop the reaction temperature to 0 °C or even -20 °C. Lower temperatures amplify the slight kinetic difference between the starting arene and the monofluoro product.

  • Monitor Closely: Do not leave the reaction overnight. Monitor it continuously via 19 F NMR and quench it the moment the starting material is consumed[3].

Q: Should I switch from Selectfluor to a different reagent like NFSI? A: Yes, if kinetic control fails. Selectfluor is a highly reactive oxidant (redox potential ~ -0.04 V vs SCE) and operates via a complex mechanism that can involve single-electron transfer (SET) pathways[4]. N-Fluorobenzenesulfonimide (NFSI) is a milder electrophile and a weaker oxidant (-0.78 V vs SCE)[4]. Switching to NFSI can attenuate the reaction rate and drastically improve chemoselectivity, though it may require harsher conditions or a transition metal catalyst (like Pd) to activate the initial C-H bond[2][5].

Q: Can reaction engineering (like flow chemistry) solve my selectivity issues without changing reagents? A: Absolutely. Using a continuous-flow microreactor is one of the most effective strategies to prevent polyfluorination[3]. Microreactors provide superior heat transfer (preventing localized hot spots that drive over-fluorination) and allow for precise control over residence time[6]. By quenching the reaction immediately as it exits the reactor coil, the monofluoro product is physically removed from the reactive environment before difluorination can occur.

Quantitative Data: Fluorinating Agent Comparison

Selecting the correct reagent is the first line of defense against polyfluorination. Use the table below to match the reagent to your substrate's reactivity profile.

Fluorinating AgentRedox Potential (vs SCE)Relative ReactivityPropensity for PolyfluorinationOptimal Use Case
Elemental Fluorine (F₂) N/AExtremely HighVery High (Requires flow setups)[6][7]Large-scale manufacturing, highly deactivated arenes
Selectfluor™ -0.04 V[4]HighModerate to High[3]General purpose, bench-stable, moderately activated arenes
NFSI -0.78 V[4]ModerateLow[5]Highly activated arenes, Pd-catalyzed C-H activation
N-Fluoropyridinium Salts VariableTunableLow to Moderate[5]Substrates requiring highly specific electronic tuning

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding correctly and to guarantee that polyfluorination is halted before it begins.

Protocol 1: Controlled Batch Monofluorination of Activated Arenes

This protocol utilizes sub-stoichiometric reagent loading and real-time NMR validation to prevent over-fluorination[1][8].

  • System Setup: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Substrate Preparation: Dissolve the activated arene (e.g., N-arylacetamide, 1.00 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: Low temperatures kinetically suppress the activation energy required for the second fluorination event.

  • Sub-Stoichiometric Addition: Add Selectfluor (0.95 equiv) portion-wise over 15 minutes.

  • Self-Validation (Real-Time Monitoring): Extract a 0.1 mL aliquot every 10 minutes and analyze via 19 F NMR. Monitor the distinct [N-F]⁺ signal of Selectfluor at +48 ppm[8].

  • Precision Quenching: The moment the +48 ppm signal is completely depleted, immediately quench the reaction by adding cold, saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Continuous Flow Monofluorination

This protocol leverages spatial and temporal control to physically prevent the monofluoro product from over-reacting[6].

  • System Priming: Prime a continuous flow microreactor system (PTFE tubing, internal volume 2.0 mL) with anhydrous acetonitrile.

  • Reagent Loading: Prepare Syringe A with the arene substrate (0.50 M in MeCN) and Syringe B with Selectfluor (0.48 M in MeCN).

  • Flow Rate Configuration: Set the syringe pumps to deliver a combined flow rate of 0.4 mL/min (0.2 mL/min per syringe). Validation: This mathematically guarantees a strict residence time of exactly 5.0 minutes, preventing prolonged exposure.

  • Thermal Control: Submerge the T-mixer and the microreactor coil in a thermostatic bath set to 0 °C.

  • Steady-State Validation: Initiate the flow. Discard the first 6.0 mL (3 reactor volumes) of effluent. Causality: This validates that the system has reached a steady-state concentration profile before product collection begins.

  • In-line Quenching: Direct the steady-state reactor effluent directly into a vigorously stirred flask containing aqueous Na₂S₂O₃ at 0 °C.

  • Isolation: Perform standard liquid-liquid extraction to isolate the highly selective monofluoro product.

Flow S1 Syringe 1: Arene (0.50 M) Mix T-Mixer (0 °C) S1->Mix S2 Syringe 2: Selectfluor (0.48 M) S2->Mix React Microreactor Coil (Residence Time: 5 min) Mix->React Quench In-line Quench (Aq. Na2S2O3) React->Quench Collect Monofluoro Product (High Selectivity) Quench->Collect

Continuous flow microreactor workflow for selective aromatic monofluorination.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Fluoro-5-methyl-1-indanone Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Fluoro-5-methyl-1-indanone and its isomers. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Fluoro-5-methyl-1-indanone and its isomers. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the isolation of the desired high-purity compound.

Introduction to the Challenge: The Isomer Problem

The synthesis of 7-Fluoro-5-methyl-1-indanone, typically achieved through an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid, often leads to the formation of one or more regioisomers.[1][2] The primary challenge in its purification lies in the separation of the desired 7-Fluoro-5-methyl-1-indanone from its closely related isomers, most notably 5-Fluoro-7-methyl-1-indanone. These isomers exhibit very similar physicochemical properties, making their separation by standard laboratory techniques a non-trivial task.

This guide will address these challenges head-on, providing practical, field-proven strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I can expect when synthesizing 7-Fluoro-5-methyl-1-indanone?

The most common impurity is the regioisomer, 5-Fluoro-7-methyl-1-indanone. This arises from the two possible modes of cyclization during the Friedel-Crafts reaction on the 4-fluoro-2-methylphenyl precursor. The directing effects of the methyl and fluoro substituents on the aromatic ring will influence the ratio of these isomers. Other potential impurities include unreacted starting materials and polymeric byproducts.[3]

Q2: What are the primary methods for purifying 7-Fluoro-5-methyl-1-indanone?

The two most effective methods for purifying 7-Fluoro-5-methyl-1-indanone are:

  • Column Chromatography: Flash chromatography using silica gel is a robust method for separating regioisomers with differing polarities.[4]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can be effective for separating isomers if a suitable solvent system is identified.[5]

Q3: How can I assess the purity and identify the isomers in my sample?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your mixture and to monitor the progress of your column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile isomers. The mass spectra of the isomers will be very similar, but their gas chromatographic retention times will likely differ.[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the isomeric ratio. The use of fluorinated stationary phases or modifying the mobile phase can enhance the separation of fluorinated compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation of the final purified isomers. The coupling patterns and chemical shifts in the aromatic region will be distinct for each isomer.[9]

Troubleshooting Guide: Overcoming Purification Hurdles

This section provides solutions to common problems encountered during the purification of 7-Fluoro-5-methyl-1-indanone.

Issue 1: Poor Separation of Isomers by Column Chromatography

Potential Cause: The polarities of the 7-Fluoro-5-methyl-1-indanone and its regioisomer(s) are very similar, leading to co-elution from the silica gel column.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Decrease Polarity: Start with a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes). This will increase the retention time of both isomers on the silica gel, providing a greater opportunity for separation.

    • Gradient Elution: Employ a shallow gradient elution. Begin with a very non-polar mobile phase (e.g., 1-2% ethyl acetate in hexanes) and slowly increase the polarity. This can effectively resolve compounds with very similar Rf values.

    • Alternative Solvents: Explore other solvent systems. Sometimes, the addition of a small amount of a different solvent, like dichloromethane or toluene, can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • While silica gel is the standard choice, consider using a different stationary phase if separation is still challenging. Alumina (neutral or basic) can sometimes offer different selectivity. For HPLC, consider a pentafluorophenyl (PFP) stationary phase, which can provide unique interactions with fluorinated molecules.[10]

  • Adjust the Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, which can improve the resolution of closely eluting compounds.

    • Decrease Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight.

Issue 2: The Product "Oils Out" During Recrystallization

Potential Cause: The melting point of the crude material (which is often lowered by the presence of impurities) is below the boiling point of the recrystallization solvent. When the solid melts in the hot solvent instead of dissolving, it forms an oil that is difficult to crystallize. Substituted indanones can have relatively low melting points. For example, 5-Fluoro-1-indanone has a melting point of 38-40 °C.[11]

Troubleshooting Steps:

  • Select an Appropriate Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.

    • Mixed Solvent System: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at a temperature below its melting point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common and effective mixture for indanones is hexane/ethyl acetate.[5]

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can shock the solution and promote oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seeding: Add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: Low Recovery After Recrystallization

Potential Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer, if the solvent allows) to maximize crystal formation.

  • Recover a Second Crop: Concentrate the mother liquor (the solvent remaining after the first filtration) by about half and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

  • Re-evaluate the Solvent: If recovery is consistently low, the chosen solvent may be too "good." Experiment with other solvents in which the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific mixture based on TLC analysis.

Materials:

  • Crude 7-Fluoro-5-methyl-1-indanone

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of ethyl acetate in hexanes. An ideal Rf value for the desired product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If isomers are very close in polarity, a shallow gradient elution is recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (Mixed Solvent System)

This protocol is a general procedure using a hexane/ethyl acetate solvent pair.

Materials:

  • Crude 7-Fluoro-5-methyl-1-indanone

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Drying: Allow the crystals to air-dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Physicochemical Properties of Related Fluoro-Indanones

Property5-Fluoro-1-indanone7-Fluoro-1-indanone
Molecular Formula C₉H₇FOC₉H₇FO
Molecular Weight 150.15 g/mol [12]150.15 g/mol
Melting Point 38-40 °C[11]Not available
Boiling Point 113-114 °C[11]Not available
Appearance White to yellow crystalline powder[13]Solid

Visualizations

Logical Workflow for Purification

PurificationWorkflow crude Crude 7-Fluoro-5-methyl-1-indanone (Mixture of Isomers) column Flash Column Chromatography crude->column Primary Purification analysis Purity & Identity Analysis (TLC, GC-MS, HPLC, NMR) column->analysis isomers Collected Isomeric Fractions column->isomers recrystal Recrystallization recrystal->analysis analysis->recrystal Further Purification Needed pure_product Pure 7-Fluoro-5-methyl-1-indanone analysis->pure_product Purity Met

Caption: General workflow for the purification and analysis of 7-Fluoro-5-methyl-1-indanone.

Troubleshooting Isomer Separation by Column Chromatography

ChromatographyTroubleshooting problem Problem: Poor Isomer Separation Co-elution of spots on TLC solution1 Solution 1: Optimize Eluent - Decrease polarity - Use a shallow gradient - Try alternative solvents problem->solution1 solution2 Solution 2: Adjust Column Parameters - Use a longer column - Reduce sample load problem->solution2 solution3 Solution 3: Change Stationary Phase - Consider alumina - Use PFP for HPLC problem->solution3 outcome Improved Resolution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for improving the separation of isomers using column chromatography.

References

  • PubChem. 5-Fluoro-1-indanone. [Link]

  • ChemBK. 5-fluoro-1-indonone. [Link]

  • P. J. Kocienski, S. D. A. Street, C. Yeates and S. F. Campbell. Regioselective Synthesis of Indanones. Synlett 1993, 1993, 3, 218-220.
  • PrepChem.com. Synthesis of 5-fluoro-2-methyl-1-indanone. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PMC. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Google Patents. CA2094980A1 - Process for the preparation of substituted indanones, and their use.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ScienceDirect. Fluorine NMR. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • SZTE Publicatio Repozitórium. Enantioselective high-performance liquid chromatographic separation of fluorinated ß. [Link]

  • SpectraBase. N-(15)-7-FLUORO-4-METHYL-1-INDANONE-OXIME - Optional[19F NMR] - Chemical Shifts. [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • PMC. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PMC. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. [Link]

  • Semantic Scholar. regioselective friedel-crafts acylation with. [Link]

  • ResearchGate. Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR | Request PDF. [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ResearchGate. GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids | Request PDF. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Fluoro-5-methyl-1-indanone Synthesis

Welcome to the technical support center for the synthesis of 7-fluoro-5-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-fluoro-5-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this specific synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

Introduction: The Synthetic Challenge

The synthesis of 7-fluoro-5-methyl-1-indanone is a multi-step process that often culminates in an intramolecular Friedel-Crafts acylation. This class of reactions is powerful for forming cyclic ketones, which are valuable intermediates in medicinal chemistry.[1][2] However, the success of this cyclization is highly sensitive to a variety of factors, from the quality of starting materials to the precise control of reaction conditions. Low yields can be a significant roadblock, consuming valuable time and resources.

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the synthesis of 7-fluoro-5-methyl-1-indanone. We will delve into the "why" behind each recommendation, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for the synthesis of 7-fluoro-5-methyl-1-indanone is significantly lower than expected. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis requires a systematic approach to identify the problematic step. The synthesis of 7-fluoro-5-methyl-1-indanone typically proceeds through two key stages:

  • Formation of the precursor acid chloride: This usually involves the synthesis of 3-(2-fluoro-4-methylphenyl)propanoic acid followed by its conversion to the corresponding acid chloride.

  • Intramolecular Friedel-Crafts Cyclization: The acid chloride is then cyclized to form the desired 7-fluoro-5-methyl-1-indanone.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low yields.

Actionable Steps:

  • Verify Starting Material Purity: Begin by confirming the purity of your initial starting materials, such as 3-fluorotoluene. Impurities can carry through the synthesis and inhibit key reactions.

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the successful formation and purity of the intermediate, 3-(2-fluoro-4-methylphenyl)propanoic acid, and its subsequent acid chloride. Use techniques like NMR and IR spectroscopy to verify their structures.

  • Focus on the Cyclization: The intramolecular Friedel-Crafts cyclization is often the most critical and lowest-yielding step.[3] This guide will primarily focus on troubleshooting this crucial reaction.

Question 2: The intramolecular Friedel-Crafts cyclization of 3-(2-fluoro-4-methylphenyl)propionyl chloride is giving a low yield. What are the most likely causes?

Answer: Low yields in intramolecular Friedel-Crafts acylations can often be attributed to several key factors.[3] The reaction involves the generation of a highly reactive acylium ion that then attacks the aromatic ring.

Common Causes for Low Yield in Friedel-Crafts Cyclization:

Potential Cause Explanation Recommended Action
Catalyst Inactivity The Lewis acid (e.g., AlCl₃) may be old, hydrated, or not used in sufficient quantity. Lewis acids are hygroscopic and lose activity upon exposure to moisture.Use a fresh, unopened bottle of the Lewis acid. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a stoichiometric amount of the catalyst as the product ketone can form a complex with it.[4]
Sub-optimal Reaction Temperature The temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions and decomposition.Start the reaction at a low temperature (e.g., 0 °C) during the addition of the Lewis acid to control the initial exothermic reaction.[1] Then, gradually warm the reaction to room temperature or slightly above, monitoring its progress by Thin Layer Chromatography (TLC).
Inappropriate Solvent The choice of solvent can significantly impact the reaction. The solvent must be inert to the strong Lewis acid and capable of dissolving the reactants.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2] Ensure the solvent is anhydrous.
Deactivation of the Aromatic Ring While the fluorine atom is deactivating, the methyl group is activating. The overall electronic nature of the ring should be suitable for acylation. However, strongly deactivating impurities could stall the reaction.[5]Ensure the precursor acid is free of any strongly electron-withdrawing groups.
Intermolecular Side Reactions At high concentrations, the acylium ion from one molecule can react with the aromatic ring of another, leading to polymerization or other side products.Perform the reaction under high-dilution conditions to favor the intramolecular pathway.[3]
Question 3: I am observing the formation of significant side products during the cyclization step. What are they, and how can I minimize them?

Answer: The formation of side products is a common issue in Friedel-Crafts reactions. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Potential Side Reactions and Solutions:

Caption: Pathways leading to desired product vs. side products.

  • Intermolecular Acylation: As mentioned, this leads to polymers or dimeric products.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the acid chloride to a solution of the Lewis acid in a large volume of solvent.[3]

  • Positional Isomers: While the directing effects of the fluorine and methyl groups should favor the formation of the 7-fluoro-5-methyl isomer, other isomers are possible, though likely in smaller amounts.

    • Solution: Careful purification by column chromatography or recrystallization is crucial to isolate the desired product.

  • Product Decomposition: The indanone product may not be stable under harsh reaction conditions (e.g., prolonged reaction times at high temperatures).

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Use milder reaction conditions if possible.

Question 4: What is the detailed experimental protocol for the intramolecular Friedel-Crafts cyclization step to maximize the yield of 7-fluoro-5-methyl-1-indanone?

Answer: The following protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and the purity of your reagents.

Step-by-Step Experimental Protocol:

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

    • Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • Dissolve the 3-(2-fluoro-4-methylphenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] Alternatively, recrystallization may be an effective purification method.

Question 5: How do I properly monitor the progress of the intramolecular Friedel-Crafts cyclization?

Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

TLC Monitoring Protocol:

  • Spotting: On a TLC plate, spot the starting acid chloride, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: Use a solvent system that provides good separation between the starting material and the product. A mixture of hexanes and ethyl acetate is often a good starting point.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being a conjugated ketone, should be UV active.

  • Interpretation: The reaction is complete when the spot corresponding to the starting acid chloride has disappeared.

Concluding Remarks

Achieving a high yield in the synthesis of 7-fluoro-5-methyl-1-indanone is an attainable goal with careful attention to detail and a systematic approach to troubleshooting. By understanding the intricacies of the intramolecular Friedel-Crafts acylation and diligently controlling the reaction parameters, researchers can overcome common obstacles and efficiently produce this valuable chemical intermediate.

References

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5693-5704.
  • Kabdulov, M. A., Amsharov, K. Y., & Jansen, M. (2013). A new route to fluorinated polycyclic aromatic hydrocarbons via 1-indanone intermediates. Beilstein Journal of Organic Chemistry, 9, 1339-1345.
  • Kunce, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-524.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-fluoro-2-methyl-1-indanone. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-INDANONE OXIME. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Fluoro-5-methyl-1-indanone and 5-Fluoro-7-methyl-1-indanone: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its rigid framework provides an excellent platform for t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its rigid framework provides an excellent platform for the strategic placement of functional groups to modulate pharmacological activity. This guide offers an in-depth comparison of two closely related isomers, 7-Fluoro-5-methyl-1-indanone and 5-Fluoro-7-methyl-1-indanone, for researchers and drug development professionals. While direct comparative biological data for these specific isomers is not extensively available in the public domain, this document synthesizes structure-activity relationship (SAR) principles from the broader class of substituted indanones to provide a predictive analysis of their potential biological activities and guide future research.

Structural Overview: The Subtle Difference with Potentially Profound Implications

The core structure of both molecules is the 1-indanone skeleton. The key distinction lies in the placement of the fluoro and methyl substituents on the aromatic ring. This seemingly minor variation in substituent positioning can significantly alter the electronic and steric properties of the molecule, which in turn can lead to differential interactions with biological targets.

Compound Structure IUPAC Name CAS Number Molecular Formula Molecular Weight
A 7-Fluoro-5-methyl-1-indanone7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one137466-14-9C₁₀H₉FO164.18 g/mol
B 5-Fluoro-7-methyl-1-indanone5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-oneNot readily availableC₁₀H₉FO164.18 g/mol

Predicted Biological Activities and Mechanistic Insights

Derivatives of the 1-indanone scaffold have demonstrated a wide spectrum of biological activities. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The methyl group, on the other hand, can influence lipophilicity and steric interactions within a binding pocket. Based on the activities of related fluorinated and methylated indanones, the following therapeutic areas are of high interest for these two isomers.

Anti-inflammatory Activity: Targeting COX-2

Many indanone derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The indanone scaffold can mimic the binding of arachidonic acid in the active site of COX enzymes. The differential positioning of the electron-withdrawing fluorine and the lipophilic methyl group in our two isomers could lead to variations in their COX-2 inhibitory potency and selectivity.

Hypothetical Interaction with COX-2:

  • 7-Fluoro-5-methyl-1-indanone: The fluorine at position 7 may engage in favorable interactions with polar residues in the COX-2 active site, while the methyl group at position 5 could occupy a hydrophobic pocket.

  • 5-Fluoro-7-methyl-1-indanone: The fluorine at position 5 might alter the electronic distribution of the carbonyl group, influencing hydrogen bonding, whereas the methyl group at position 7 could create steric hindrance or favorable van der Waals interactions, depending on the topology of the enzyme's active site.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Indanone_Derivative Indanone Derivative (e.g., 7-Fluoro-5-methyl- or 5-Fluoro-7-methyl-1-indanone) Indanone_Derivative->COX2 Inhibits AChE_Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanone derivatives.

Experimental Protocols: A Guide to Biological Evaluation

To ascertain the actual biological activities of 7-Fluoro-5-methyl-1-indanone and 5-Fluoro-7-methyl-1-indanone, rigorous experimental evaluation is necessary. Below is a standard protocol for assessing COX-2 inhibitory activity.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (7-Fluoro-5-methyl-1-indanone and 5-Fluoro-7-methyl-1-indanone) dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compounds (typically from 0.01 µM to 100 µM) and the positive control to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction by adding a stop solution provided in the assay kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While the absence of direct comparative studies necessitates a predictive approach, the analysis of the broader class of substituted indanones provides a strong foundation for investigating the biological potential of 7-Fluoro-5-methyl-1-indanone and 5-Fluoro-7-methyl-1-indanone. The subtle yet significant difference in the placement of the fluoro and methyl groups is anticipated to result in distinct biological activity profiles.

Future research should focus on the synthesis of these isomers and their evaluation in a panel of biological assays, including but not limited to COX-2 inhibition, anticancer cell line screening, and cholinesterase inhibition assays. Such studies will not only elucidate the specific activities of these molecules but also contribute valuable data to the broader understanding of the structure-activity relationships of the indanone scaffold, thereby guiding the rational design of next-generation therapeutics.

References

  • Arylidene indanone (AI) scaffolds are considered as the rigid cousins of chalcones, incorporating the α,β-unsaturated ketone system of chalcones forming a cyclic 5 membered ring. They are generally synthesized from 1-indanone and benzaldehydes via an aldol reaction. The furnished molecules have been explored as inhibitors of cholinesterases towards the treatment of Alzheimer's disease, as tubulin dep
Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Methyl-Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Its r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Its rigid, bicyclic framework offers a unique three-dimensional arrangement that can be strategically modified to interact with a multitude of biological targets.[1] This has spurred the creation of numerous 1-indanone derivatives with potent and selective actions against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] A key strategy in optimizing these derivatives is the incorporation of fluorine, an element with unique properties that can profoundly influence a molecule's biological profile.

This guide provides an in-depth, comparative analysis of the bioactivity of fluorinated versus non-fluorinated methyl-indanone derivatives. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Role of Fluorine in Modifying Bioactivity

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic potential.[3] Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties.[3][4] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better cell membrane permeability.[4][5] The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic breakdown.[4]

Key Advantages of Fluorination in Drug Design

cluster_0 Fluorination Strategies cluster_1 Improved Drug Properties A Enhanced Metabolic Stability E Longer Half-life A->E B Increased Binding Affinity F Higher Potency B->F C Modulated Lipophilicity & Permeability G Better Bioavailability C->G D Altered pKa H Optimized Receptor Interactions D->H A 1. Prepare Incubation Mixture (Test Compound, Liver Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Aliquot and Quench at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation D->E F 6. Centrifuge and Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Determine Half-life and Intrinsic Clearance) G->H

Caption: Experimental workflow for a metabolic stability assay.

Experimental Protocol:

  • Incubation: Incubate the test compound with human liver microsomes in the presence of the cofactor NADPH. [6]2. Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile. [6]3. Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant. [7]4. LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in the supernatant at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8][9]5. Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the metabolic half-life.

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes. [10][11][12] Experimental Protocol:

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of each CYP isoform.

Conclusion

The strategic incorporation of fluorine into the methyl-indanone scaffold is a powerful tool for modulating bioactivity. While fluorination can offer significant advantages in terms of metabolic stability and, in some cases, target affinity, the precise effects are highly dependent on the specific molecular context. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated methyl-indanone derivatives, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 13

  • Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. 14

  • The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

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  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI.

  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Benchchem.

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Bentham Science Publishers.

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate.

  • Improved Synthetic Route to Methyl 1-Fluoroindan-1-carboxylate (FICA Me Ester) and 4-Methyl Derivatives. J-Stage.

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  • Recent progress in assays for GPCR drug discovery. American Physiological Society.

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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed.

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.

  • Process for the preparation of 6-fluoro-2-methyl-1-indanone. Google Patents.

  • QuickZyme Human MMP-2 activity assay. QuickZyme Biosciences.

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature.

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  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.

  • Two-dimensional measurements of receptor-ligand interactions. Frontiers.

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed.

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  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed.

  • Radioligand Binding Assay. Gifford Bioscience.

  • CYP Inhibition Assay. LifeNet Health LifeSciences.

  • Application Notes: 4-Methyl-1-indanone as a Versatile Building Block in Organic Synthesis. Benchchem.

  • The effects of fluorine substitution on the chemical properties and inhibitory capacity of Donepezil anti-Alzheimer drug; density functional theory and molecular docking calculations. PubMed.

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Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Methyl-Indanones: Enhancing Biological Efficacy Through Strategic Fluorination

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indanone scaffold stands out as a "privileged structure," forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indanone scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its versatility has led to the development of therapeutics for a wide range of diseases, including neurodegenerative disorders and cancer.[2][3] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated methyl-indanones, offering insights into how the position and nature of fluorine substitution can be strategically employed to enhance therapeutic potential.

The Power of Fluorine in Drug Design: More Than Just a Halogen

The incorporation of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[4] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[5][6] For instance, the electron-withdrawing nature of fluorine can alter the acidity of nearby protons and the polarity of the molecule, which in turn affects how the drug interacts with its biological target and its overall pharmacokinetic properties.[7]

Comparative Analysis of Fluorinated Methyl-Indanones

Neuroprotective Activity: Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The 1-indanone scaffold has been identified as a promising framework for the design of potent and selective MAO-B inhibitors.[7]

A study on fluorinated indanone derivatives revealed that the position of the fluorine atom is critical for inhibitory activity. For example, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one demonstrated outstanding affinity for MAO-B with a Ki value of 6 nM.[8] While this example is not a methyl-indanone, it highlights the potential of fluorination in enhancing potency. Computational docking studies on other fluorinated compounds have suggested that derivatives with carbonyl trifluoride and sulfonamide substitutions show better binding affinity to MAO-B than the existing drug Rasagiline.

Table 1: Comparative Inhibitory Activity of Representative Indanone Derivatives against MAO-B

CompoundSubstitution PatternTargetIC50 (µM)Reference
Indanone Derivative 1 C6-substitutedMAO-B0.001 - 0.030[7]
Indanone Derivative 2 C5-substitutedMAO-BWeaker Inhibition[7]
6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one 6-((3-fluorobenzyl)oxy)MAO-BKi = 6 nM[8]

From this data, a preliminary SAR can be inferred: substitution at the C6 position of the indanone ring appears to be more favorable for potent MAO-B inhibition than substitution at the C5 position.[7] The introduction of a fluorine-containing substituent at the 6-position, as seen with 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, can lead to exceptionally high affinity.[8]

Experimental Protocols

General Synthesis of 5-Fluoro-2-methyl-1-indanone

A common route for the synthesis of fluorinated indanones is through an intramolecular Friedel-Crafts cyclization of a fluorinated phenylpropanoic acid or its corresponding acyl chloride. Derivatization at the C2 position, such as methylation, can be achieved through alkylation.[9]

Protocol:

  • Preparation of 3-dimethylamino-4'-fluoro-2-methylpropiophenone: This starting material is crucial for the synthesis.

  • Cyclization: A mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole) and 100 ml of concentrated sulfuric acid is prepared.

  • The mixture is warmed to 90°C over one hour and stirred at this temperature for an additional two hours.

  • Quenching and Extraction: The reaction mixture is cooled and then carefully poured into ice to quench the reaction. The product is then extracted into toluene.

  • Washing and Concentration: The toluene layer is washed with aqueous sodium hydroxide and then with water. The toluene is then removed in vacuo to yield 5-fluoro-2-methyl-1-indanone.[9]

Synthesis of 5-Fluoro-2-methyl-1-indanone start 3-dimethylamino-4'-fluoro- 2-methylpropiophenone reagent1 Conc. H2SO4 90°C, 2h start->reagent1 1. intermediate Cyclization reagent1->intermediate 2. reagent2 Ice quench Toluene extraction intermediate->reagent2 3. product 5-Fluoro-2-methyl-1-indanone reagent2->product 4.

Caption: Synthetic workflow for 5-Fluoro-2-methyl-1-indanone.

Anticancer Activity: Targeting Tubulin Polymerization and Kinases

The indanone scaffold is also a promising platform for the development of anticancer agents.[3] Fluorinated indanone derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines.[10] One of the mechanisms of action for these compounds is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[3]

A series of novel fluorinated anticancer agents incorporating the indolin-2-one moiety (a related scaffold) were synthesized and evaluated. Several of these compounds showed potent activities against human cancer cell lines, with one compound demonstrating significant activity against A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and HeLa (cervical) cancer cell lines, comparable to the approved drug sunitinib.[10]

While specific comparative data for different positional isomers of fluoro-2-methyl-1-indanone is limited, the general principle of using fluorination to enhance anticancer activity is well-supported. The electron-withdrawing properties of fluorine can enhance the interaction of the indanone core with the target protein, leading to increased potency.

Causality Behind Experimental Choices and Self-Validating Systems

The choice to investigate fluorinated methyl-indanones is rooted in established medicinal chemistry principles. The methyl group at the 2-position can provide a strategic point for further derivatization and can influence the molecule's conformation and interaction with a binding pocket. The introduction of fluorine is a deliberate strategy to enhance drug-like properties.

The protocols described are designed to be self-validating. For instance, in the synthesis of 5-fluoro-2-methyl-1-indanone, the progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the compound being tested.

Similarly, in biological assays, the use of positive and negative controls is essential for validation. For example, in an enzyme inhibition assay, a known inhibitor of the target enzyme would be used as a positive control, while a vehicle control (the solvent in which the test compounds are dissolved) would serve as the negative control. This ensures that the observed effects are due to the test compound and not other factors.

Experimental_Workflow_and_Validation cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis & Iteration synthesis Synthesis of Fluorinated Methyl-Indanones purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization assay_setup In Vitro Assay Setup (e.g., Enzyme Inhibition) characterization->assay_setup controls Inclusion of Positive & Negative Controls assay_setup->controls data_acq Data Acquisition (e.g., IC50 determination) controls->data_acq sar_analysis Structure-Activity Relationship Analysis data_acq->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Sources

Comparative

Comparative analysis of catalysts for fluorinated indanone synthesis

As a Senior Application Scientist specializing in asymmetric catalysis and medicinal chemistry, I have evaluated numerous methodologies for synthesizing fluorinated indanones. The incorporation of fluorine into the indan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric catalysis and medicinal chemistry, I have evaluated numerous methodologies for synthesizing fluorinated indanones. The incorporation of fluorine into the indanone scaffold is a highly privileged strategy in drug development, designed to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. However, achieving high enantioselectivity and diastereoselectivity remains a formidable challenge due to the aggressive reactivity of electrophilic fluorinating agents and the rigid steric constraints of the bicyclic indanone core.

This guide provides an objective, data-driven comparative analysis of the leading catalytic systems for fluorinated indanone synthesis. By dissecting the mechanistic causality behind each protocol, this document serves as a definitive resource for researchers seeking to optimize their synthetic workflows.

Mechanistic Divergence: Lewis Acid vs. Organocatalysis

The synthesis of enantioenriched fluorinated indanones broadly bifurcates into two strategic pathways: transition-metal Lewis acid catalysis and organocatalytic phase-transfer catalysis (PTC). The choice of pathway dictates the precursor required, the nature of the reactive intermediate, and the specific fluorinating agent deployed.

MechanisticPathways Start1 Polarized Enone Cat1 Cu(II) Lewis Acid Catalyst Start1->Cat1 Tandem Nazarov Start2 Indanone β-Ketoester Cat2 Cinchona Alkaloid PTC Start2->Cat2 Deprotonation Int1 Chiral Oxyallyl Cation Cat1->Int1 Int2 Chiral Ammonium Enolate Cat2->Int2 Reagent1 Selectfluor Int1->Reagent1 Trapping Reagent2 NFSI Int2->Reagent2 Fluorination Product Enantioenriched Fluorinated Indanone Reagent1->Product Reagent2->Product

Mechanistic divergence in fluorinated indanone synthesis: Lewis acid vs. Phase-Transfer Catalysis.

Comparative Analysis of Catalytic Systems

Cu(II)-Catalyzed Tandem Nazarov Cyclization/Fluorination

Developed to construct highly substituted indanones, this approach utilizes a Cu(II) complex to catalyze the Nazarov cyclization of polarized enones, followed by electrophilic fluorination[1].

  • Causality & Design: The Cu(OTf)₂ catalyst provides the precise Lewis acidity required to activate the enone without prematurely decomposing the fluorinating agent. The reaction proceeds via a chiral oxyallyl cation intermediate. Because the Nazarov cyclization is thermodynamically driven by the stabilization of the indanone core, trapping this intermediate with Selectfluor generates two contiguous stereocenters with exceptional diastereoselectivity (trans/cis up to 49:1)[1].

Phase-Transfer Catalysis (PTC) via Cinchona Alkaloids

For indanone-derived β-ketoesters, adamantoyl-derivatized cinchona alkaloid phase-transfer catalysts offer a metal-free alternative[2].

  • Causality & Design: The bulky adamantoyl group on the catalyst creates a rigid, deep chiral pocket. Under basic conditions, the indanone substrate forms an enolate that tightly pairs with the chiral quaternary ammonium cation. This ionic interaction, reinforced by hydrogen bonding, effectively shields one face of the enolate. Consequently, the mild fluorinating agent N-fluorobenzenesulfonimide (NFSI) is forced to approach from the opposite face, yielding high enantiomeric excess (84–94% ee)[2].

Palladium-Catalyzed Asymmetric Fluorination

Drawing from established protocols for oxindoles and α-cyano esters, cationic Pd(II) complexes with chiral bidentate ligands (e.g., BINAP or bis(oxazoline)) represent the gold standard for rigid enolate organization[2].

  • Causality & Design: Pd(II) forms a highly organized, square-planar bidentate enolate complex. The steric bulk of the chiral ligand strictly dictates the trajectory of the electrophilic fluorine, minimizing the uncatalyzed racemic background reaction and delivering ee values frequently exceeding 90%[2].

Quantitative Performance Matrix

The following table synthesizes the experimental outcomes of these catalytic systems, providing a benchmark for selecting the appropriate methodology based on substrate constraints and target metrics.

Catalytic SystemSubstrate PrecursorFluorinating AgentCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Cu(II) / Chiral Ligand Polarized EnonesSelectfluor10 mol%40–6065–88Up to 92%Up to 49:1
Adamantoyl-Cinchona PTC Indanone β-ketoestersNFSI5–10 mol%-20 to 085–9584–94%N/A (Single center)
Cationic Pd(II) Complex α-Cyano IndanonesNFSI2.5–5 mol%20–2580–9085–99%N/A (Single center)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate formation and catalyst turnover.

Protocol A: Cu(II)-Catalyzed Tandem Nazarov-Fluorination
  • Catalyst Assembly: In a glovebox, dissolve Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in anhydrous dichloroethane (DCE). Stir for 2 hours to ensure complete complexation.

  • Substrate Addition: Add the polarized enone substrate (0.2 mmol).

  • Additive Integration: Introduce 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as an additive. Causality: HFIP acts as a critical hydrogen-bond donor, stabilizing the transition state and drastically improving the enantioselectivity of the trapping step[2].

  • Fluorination: Add Selectfluor (1.5 equiv) and heat the mixture to 60 °C. Causality: Elevated temperatures are required to overcome the activation energy barrier of the tandem cyclization-trapping cascade[1].

  • Validation (IPC): After 24 hours, extract a 50 µL aliquot. Analyze via ¹⁹F NMR. Validation Check: The appearance of a distinct doublet/multiplet (depending on adjacent protons) confirms the successful trapping of the oxyallyl cation[1].

Protocol B: Enantioselective PTC Fluorination of Indanone β-Ketoesters
  • Preparation: In an oven-dried Schlenk tube, combine the indanone-derived β-ketoester (0.2 mmol) and the adamantoyl-derivatized cinchona alkaloid catalyst (10 mol%)[2].

  • Solvation & Base Addition: Dissolve the mixture in toluene (2.0 mL) and add solid Cs₂CO₃ (1.2 equiv). Causality: Toluene is deliberately chosen as a non-polar solvent to maximize the tight ion-pairing between the enolate and the chiral ammonium cation, which is the primary driver for enantioface discrimination[3].

  • Temperature Equilibration: Cool the reaction mixture to -20 °C. Causality: Sub-zero temperatures suppress the rate of the uncatalyzed background fluorination, preserving the ee[2].

  • Fluorination: Add NFSI (1.2 equiv) in one portion.

  • Validation (IPC): Monitor via ¹⁹F NMR. Validation Check: The disappearance of the NFSI signal (~ -38 ppm) and the emergence of the product peak (~ -160 ppm) confirms quantitative conversion.

ExperimentalWorkflow Step1 Substrate & Catalyst Mixing Step2 Base Addition (Cs2CO3 in Toluene) Step1->Step2 Step3 Cooling & NFSI Addition (-20°C) Step2->Step3 IPC 19F NMR Validation Step3->IPC IPC->Step3 Incomplete Step4 Quench & Extraction IPC->Step4 Conversion >95% Step5 Chiral HPLC Analysis Step4->Step5

Self-validating experimental workflow for PTC-catalyzed indanone fluorination.

Conclusion

The selection of a catalyst for fluorinated indanone synthesis must be dictated by the structural requirements of the target molecule. For targets requiring contiguous stereocenters, the Cu(II)-catalyzed tandem Nazarov-fluorination pathway provides unparalleled diastereocontrol. Conversely, for the installation of a single α-fluoro quaternary center on a β-ketoester or α-cyano substrate, organocatalytic PTC and Palladium-based systems offer superior enantioselectivity and milder reaction conditions.

References

  • [1] Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. acs.org.1

  • [2] Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. acs.org. 2

  • [3] Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. acs.org. 3

Sources

Safety & Regulatory Compliance

Safety

7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scaling, and ha...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scaling, and handling of fluorinated intermediates do not compromise environmental health and safety (EHS). 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (also referred to as 7-fluoro-5-methyl-1-indanone) is a high-value halogenated building block frequently utilized in drug discovery and medicinal chemistry.

However, the very feature that makes this molecule valuable—the metabolically stable carbon-fluorine (C-F) bond—creates significant downstream logistical challenges for waste management. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, grounded in environmental protection guidelines and advanced chemical waste management principles.

Chemical Profile and The Causality of Hazard

Before executing any disposal protocol, personnel must understand the molecular behavior of the waste being handled. The C-F bond is exceptionally strong (approximately 485 kJ/mol). It resists natural biodegradation, meaning that environmental release leads to persistent ecological contamination.

Furthermore, the thermal degradation of fluorinated compounds does not yield simple carbon dioxide and water. When subjected to heat, this compound generates highly toxic and corrosive Hydrogen Fluoride (HF) gas . Therefore, standard disposal methods are entirely insufficient.

Table 1: Chemical & Hazard Profile

Parameter Data Operational Implication
Chemical Identity 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one Standardize nomenclature on all EHS waste tags.
CAS Number 1336955-78-2 Essential for regulatory tracking and waste manifests.
Molecular Formula C10H9FO Indicates halogen presence (F); dictates waste stream routing.
Physical State Solid Requires dedicated solid waste containment protocols.

| Thermal Decomposition | Yields Hydrogen Fluoride (HF) | Mandates disposal via specialized scrubber-equipped incineration. |

The Logic of Waste Segregation

A common and costly error in laboratory management is the commingling of halogenated and non-halogenated waste. Strict segregation is not merely a bureaucratic rule; it is driven by fundamental chemistry and economics:

  • Dioxin Formation Risk: Combusting halogenated organics with general waste at standard incinerator temperatures can catalyze the de novo synthesis of highly toxic polyhalogenated dibenzodioxins and furans .

  • Mandatory HF Scrubbing: Halogenated waste must be routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue-gas scrubbers (often utilizing calcium hydroxide) to capture and neutralize HF gas before it can reach the atmosphere .

  • Economic Impact: EPA guidelines and institutional EHS policies dictate that if even a few milligrams of a halogenated compound are introduced into a large carboy of non-halogenated solvent, the entire volume must be legally reclassified and treated as halogenated waste, exponentially increasing disposal costs .

Table 2: Waste Segregation & Economic Matrix

Waste Category Target Container Labeling Requirement Consequence of Misclassification
Halogenated Organic HDPE Carboy "Halogenated Solvent + Fluorinated Indanone" Safe incineration; standard halogenated disposal cost.
Non-Halogenated Organic Glass/HDPE Carboy "Non-Halogenated Solvent" CRITICAL ERROR: Contaminating this stream requires reclassifying the entire volume as halogenated, risking dioxin emission if incinerated improperly.

| Aqueous Waste | HDPE Carboy | "Halogenated Aqueous Waste" | CRITICAL ERROR: Pouring down the drain causes aquatic toxicity, contaminates sewage sludge, and triggers regulatory fines. |

Visualizing the Disposal Workflow

To ensure compliance at the bench, follow this logical routing matrix for all waste generated during the handling of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one.

WasteRouting Start 7-Fluoro-5-methyl-1-indanone Waste Generation State Physical State? Start->State Solid Solid / Powder / Contaminated Labware State->Solid Solid Liquid Liquid Solution State->Liquid Liquid ActSolid Double-bag in HDPE Label: Halogenated Solid Solid->ActSolid Solvent Solvent Type? Liquid->Solvent Org Organic Solvent (e.g., DCM, EtOAc) Solvent->Org Organic Aq Aqueous Wash (Trace Compound) Solvent->Aq Aqueous ActOrg Dedicated Carboy Label: Halogenated Organic Org->ActOrg ActAq Dedicated Carboy Label: Halogenated Aqueous Aq->ActAq Incinerate Incinerate ActSolid->Incinerate ActOrg->Incinerate ActAq->Incinerate

Decision matrix for the segregation and disposal routing of fluorinated indanone waste streams.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating. By following each step sequentially, the operator inherently verifies the safety and compliance of the workflow.

Protocol A: Managing Halogenated Organic Liquid Waste

(Applies to reaction mixtures, mother liquors, and extraction solvents like Dichloromethane or Ethyl Acetate)

  • Verify Compatibility: Ensure the waste carboy is made of High-Density Polyethylene (HDPE), which is chemically resistant to most organic solvents used in indanone synthesis.

  • Segregation Check: Visually confirm the carboy is strictly designated for "Halogenated Organic Waste."

  • Transfer: Working inside a certified fume hood, use a grounded funnel to slowly pour the liquid waste into the carboy. Crucial: Leave at least 20% headspace in the container to prevent over-pressurization from vapor expansion.

  • Labeling: Immediately update the hazardous waste tag. Explicitly list "7-Fluoro-5-methyl-1-indanone" and the exact solvent composition (e.g., "DCM 90%, EtOAc 9%, Fluorinated Indanone <1%").

  • Storage: Cap the carboy securely (use a vented cap if gas generation is possible) and store it in a secondary containment tray within a flammable storage cabinet until EHS pickup.

Protocol B: Managing Solid Waste

(Applies to excess powder, TLC plates, contaminated filter paper, and disposable spatulas)

  • Collection: Gather all solid waste inside the fume hood to prevent the inhalation of airborne fluorinated dust.

  • Primary Containment: Place the waste into a clear, sealable polyethylene bag or a rigid, wide-mouth HDPE jar.

  • Secondary Containment: Double-bag the waste. This self-validating step ensures that if the primary bag is punctured by a sharp TLC plate or spatula, the secondary bag prevents an environmental release.

  • Labeling: Affix a hazardous waste label explicitly stating "Halogenated Solid Waste - Contains Fluorinated Organics."

  • Staging: Place the sealed container in the designated solid hazardous waste accumulation area, strictly segregated from strong acids, bases, or oxidizers.

Protocol C: Managing Aqueous Waste

(Applies to aqueous washes from reaction workups, such as brine or NaHCO3 washes containing trace compound)

  • Prohibition: Never pour aqueous washes down the standard laboratory sink. Even trace amounts of fluorinated organics are toxic to aquatic life and persist in municipal sewage sludge .

  • Collection: Collect the wash in a dedicated "Halogenated Aqueous Waste" HDPE carboy.

  • pH Adjustment: Before sealing the carboy, test the pH. Ensure it is neutralized (between pH 5 and 9) to prevent the degradation of the container or incompatible gas-generating reactions with other trace wastes.

Emergency Spill Response

In the event of an accidental release of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one:

  • For Solid Spills: Do not sweep dry powder, as this aerosolizes the compound. Don a fitted N95 or P100 respirator, double nitrile gloves, and safety goggles. Gently cover the spill with damp paper towels (moistened with a compatible solvent like isopropanol) to suppress dust, wipe up the material, and dispose of all cleanup materials via Protocol B .

  • For Liquid Spills: Contain the spill using inert absorbent pads or vermiculite. Do not use combustible materials like sawdust. Once absorbed, scoop the material into an HDPE container, label it as "Halogenated Spill Debris," and request an immediate EHS pickup.

References

  • Title: 7-Fluoro-6-methyl-1-indanone / 7-Fluoro-5-methyl-1-indanone (CAS 1336955-78-2). Source: ChemSrc Database. URL: [Link]

  • Title: Disposal of Chemical Wastes (Halogenated vs. Non-Halogenated Segregation). Source: RiskAssess. URL: [Link]

  • Title: Hazardous Waste Guide (EPA Compliance and Segregation). Source: UTIA Safety Office, University of Tennessee. URL: [Link]

Handling

Comprehensive Safety and Handling Guide for 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

This guide provides essential safety protocols and operational procedures for the handling of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one. As a fluorinated aromatic ketone, this compound requires careful management to m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one. As a fluorinated aromatic ketone, this compound requires careful management to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

Presumptive GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

Hazard Pictogram:

Signal Word: Warning

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[5]

Risk Assessment Workflow

A thorough risk assessment is mandatory before commencing any work with this compound. The following diagram outlines the logical steps for this assessment.

Risk Assessment Workflow for Handling 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one cluster_0 Pre-Handling Assessment cluster_1 Control Measures cluster_2 Emergency Preparedness A Identify Hazards (Review SDS of analogues) B Evaluate Risks (Inhalation, Dermal, Ingestion) A->B C Assess Quantities (Small vs. Large Scale) B->C D Select Engineering Controls (Fume Hood, Ventilation) C->D Proceed to Control Measures E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E F Establish Safe Work Procedures E->F G Locate Emergency Equipment (Eyewash, Shower, Spill Kit) F->G Proceed to Emergency Preparedness H Review Emergency Procedures (Spill, Exposure) G->H I Proceed with Experiment H->I Work Commences

Caption: Risk assessment workflow from hazard identification to emergency preparedness.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategoryItemSpecifications and Rationale
Primary Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against eye irritation.[4] A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a risk of splashing.
Hand Protection Nitrile GlovesNitrile gloves offer good protection against a wide range of chemicals, including ketones.[6] For prolonged contact or when handling larger quantities, double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and a fully fastened front is required to protect against skin contact.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.
Respiratory Protection NIOSH-approved RespiratorFor situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

Operational Handling Protocol

Adherence to a strict operational protocol is crucial for safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Weigh the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup Protocol

For small spills (<0.5 kg) of solid 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one:[2]

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[2][8]

  • Collect: Carefully scoop the material into a labeled, sealable container for hazardous waste.[2] Avoid creating dust.[2]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, then with a detergent solution.[2][4] Place all cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the sealed container as hazardous chemical waste.[5]

For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination
  • All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected as hazardous waste.

  • Work surfaces should be wiped down with a detergent solution after each use.

Waste Disposal

All waste containing 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, including the pure compound, contaminated materials, and rinsates, must be disposed of as hazardous waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.[7]

  • Liquid Waste (Solutions): Collect in a labeled, sealed container designated for halogenated organic waste.[1] Do not mix with non-halogenated waste.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[1]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibility: Avoid contact with the following:[10][11][12][13]

Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsMay cause a violent reaction.
Strong AcidsMay cause a reaction.
Strong BasesMay cause a reaction.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Capot Chemical Co., Ltd. (2013, September 6). MSDS of 5-Fluoro-1-indanone.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET F0376: 5-Fluoro-1-indanone.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Retrieved from [Link]

  • Grand Valley State University. (2010, May 10). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Incompatible Chemicals. Retrieved from [Link]

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